(-)-Propionylcarnitine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHZIUFPNSHSL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173883 | |
| Record name | Levocarnitine propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20064-19-1, 17298-37-2 | |
| Record name | (-)-Propionylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levocarnitine propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocarnitine propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocarnitine propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOCARNITINE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPIONYL-L-CARNITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(-)-Propionylcarnitine: A Technical Guide to its Role in Modulating Mitochondrial Fatty Acid Oxidation
Abstract
This technical guide provides an in-depth examination of (-)-propionylcarnitine (PLC), a naturally occurring short-chain acylcarnitine, and its multifaceted role in cellular energy metabolism, with a particular focus on fatty acid oxidation. Synthesizing preclinical and clinical data, this document elucidates the biochemical mechanisms through which PLC influences mitochondrial function, not only as a shuttle for acyl groups but also as an anaplerotic substrate for the Krebs cycle. We present detailed, field-proven methodologies for investigating the effects of PLC on fatty acid oxidation, including protocols for the isolation of heart mitochondria and the assessment of mitochondrial respiration. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PLC's metabolic effects and its potential as a therapeutic agent in conditions characterized by mitochondrial dysfunction.
Introduction: The Carnitine Shuttle and the Energetic Imperative
Cellular energy production, primarily in the form of ATP, is fundamental to life. Mitochondria, the powerhouses of the cell, orchestrate this process through the catabolism of various substrates, with fatty acids being a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling the entry of fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2]
This system relies on a series of enzymatic reactions involving L-carnitine and carnitine acyltransferases.[3] this compound (PLC) is a propionyl ester of L-carnitine that plays a significant role within this system.[4] It not only contributes to the cellular pool of L-carnitine but also introduces a three-carbon propionyl group into the mitochondrial matrix, which has profound implications for the efficiency of the Krebs cycle.[1] This guide will dissect the dual functions of PLC: its role in facilitating fatty acid transport and its unique anaplerotic effect that replenishes Krebs cycle intermediates.
The Biochemical Landscape of this compound
This compound is more than a simple derivative of L-carnitine; it is a key player in the intricate network of metabolic pathways. Its high affinity for carnitine acetyltransferase (CAT) allows for the ready exchange of its propionyl group with coenzyme A (CoA), forming propionyl-CoA and liberating free L-carnitine within the mitochondria.[3] This dynamic equilibrium is central to its metabolic effects.
Facilitating Fatty Acid Transport
Like other carnitine esters, PLC contributes to the total carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria. By providing a readily available source of L-carnitine, PLC can enhance the capacity of the carnitine shuttle, particularly in states of carnitine deficiency or high metabolic demand.[5]
The Anaplerotic Role of Propionyl-CoA
The truly unique feature of PLC lies in the metabolic fate of its propionyl moiety. Once converted to propionyl-CoA, it enters a three-step enzymatic pathway to be converted into succinyl-CoA, an intermediate of the Krebs cycle.[3] This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can be depleted during periods of high energy demand or metabolic stress.[1]
The conversion of propionyl-CoA to succinyl-CoA proceeds as follows:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
-
Isomerization: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA.
By feeding into the Krebs cycle at the level of succinate, PLC can enhance the cycle's oxidative capacity, leading to increased production of reducing equivalents (NADH and FADH2) and, consequently, ATP.[1] This anaplerotic effect is particularly beneficial in ischemic conditions where the availability of other substrates may be limited.[1]
Diagram 1: The Carnitine Shuttle and the Entry of this compound
Caption: A generalized workflow for studying the effects of this compound on fatty acid oxidation.
Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer
The Seahorse XF Analyzer allows for the real-time measurement of mitochondrial respiration through the determination of the oxygen consumption rate (OCR). This technique can be used to assess the capacity of isolated mitochondria or intact cells to oxidize fatty acids.
Rationale: This method provides a dynamic view of mitochondrial function and allows for the sequential addition of different substrates and inhibitors to dissect specific aspects of fatty acid oxidation. The use of specific inhibitors, such as etomoxir (an inhibitor of CPT1), is crucial for validating that the observed OCR is indeed due to fatty acid oxidation.
Step-by-Step Methodology:
-
Plate Preparation: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate using a centrifugation step.
-
Assay Medium: Prepare a substrate-limited assay medium (e.g., DMEM without glucose, glutamine, or serum). Supplement the medium with L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor for fatty acid transport.
-
Substrate Loading: Prepare a solution of a long-chain fatty acid (e.g., palmitate) conjugated to BSA. Add this substrate to the assay medium to initiate fatty acid oxidation.
-
Compound Plate Preparation: Prepare a utility plate with the compounds to be injected during the assay. This should include:
-
Port A: this compound at various concentrations.
-
Port B: An uncoupler such as FCCP to measure maximal respiration.
-
Port C: An inhibitor of fatty acid oxidation, such as etomoxir, to confirm that the measured OCR is due to fatty acid oxidation.
-
Port D: Inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to measure non-mitochondrial respiration.
-
-
Seahorse XF Assay: Place the cell plate and the compound plate into the Seahorse XF Analyzer and run the assay. The instrument will measure the OCR before and after the injection of each compound.
-
Data Analysis: Normalize the OCR data to the number of cells or the amount of mitochondrial protein per well. Calculate the basal and maximal respiration rates in the presence and absence of PLC.
Measuring Fatty Acid Oxidation using Radiolabeled Substrates
This classic method provides a direct measure of the catabolism of a fatty acid substrate to its end products.
Rationale: By using a radiolabeled fatty acid such as [1-¹⁴C]-palmitate, the production of ¹⁴CO₂ can be measured as a direct indicator of the complete oxidation of the fatty acid through the Krebs cycle. Alternatively, the production of ¹⁴C-labeled acid-soluble metabolites can be measured as an indicator of β-oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, incubate isolated mitochondria or intact cells with a reaction buffer containing [1-¹⁴C]-palmitate conjugated to BSA.
-
Treatment: Add this compound at the desired concentrations to the experimental groups. Include a control group with a vehicle and a negative control group with an inhibitor of fatty acid oxidation (e.g., etomoxir).
-
Incubation: Incubate the reaction vessels at 37°C for a defined period (e.g., 30-60 minutes).
-
CO₂ Trapping: At the end of the incubation, add an acid (e.g., perchloric acid) to stop the reaction and release the dissolved CO₂. Trap the released ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a strong base) placed in a separate well within the sealed vessel.
-
Measurement: Quantify the radioactivity of the trapped ¹⁴CO₂ or the acid-soluble metabolites using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per minute per mg of protein.
Quantitative Effects of this compound on Metabolism
The following tables summarize the quantitative effects of PLC on various metabolic parameters, as reported in the scientific literature.
Table 1: Effect of this compound on Mitochondrial Respiration and Palmitate Oxidation
| Parameter | Biological System | Condition | Treatment | Result | Reference |
| State 3 Respiration | Isolated heart mitochondria (diabetic rat) | Ischemia-reperfusion | 6 weeks oral PLC | Respiration with palmitoylcarnitine was improved. | [6] |
| Palmitate Oxidation | Isolated cardiac myocytes (rat) | Normoxia | 5 mM PLC | 49% stimulation of palmitate oxidation. | [7] |
| Palmitoyl-CoA & Palmitoylcarnitine Oxidation | Isolated heart mitochondria (rat) | Normoxia | PLC | >2.5-fold increase in oxidation of both substrates. | [7] |
Table 2: Anaplerotic and Systemic Effects of this compound
| Parameter | Biological System | Condition | Treatment | Result | Reference |
| Propionyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | ~101-fold increase in propionyl-CoA. | [8] |
| Methylmalonyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | 36-fold increase in methylmalonyl-CoA. | [8] |
| Peak Oxygen Consumption | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 45% increase in peak oxygen consumption. | [9] |
| Exercise Time | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 21% increase in exercise time. | [9] |
Conclusion and Future Directions
This compound is a metabolically active compound with a dual role in cellular energy production. It not only supports the transport of fatty acids into the mitochondria by contributing to the carnitine pool but also serves as a unique anaplerotic substrate that can replenish Krebs cycle intermediates. This latter property is particularly relevant in pathological conditions characterized by impaired mitochondrial function and energy deficit, such as ischemic heart disease.
The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanisms of action of PLC and to explore its therapeutic potential. Future research should focus on elucidating the precise conditions under which the anaplerotic effects of PLC are most pronounced and on identifying the patient populations that are most likely to benefit from PLC supplementation. Furthermore, the application of metabolomics and flux analysis techniques will provide a more comprehensive understanding of the metabolic reprogramming induced by PLC.
References
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Ferrari, R., Merli, E., Cicchitelli, G., Mele, D., Fucili, A., & Ceconi, C. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79-91. [Link]
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Broderick, T. L., Paulson, D. J., & Gillis, M. (2004). Effects of propionyl-carnitine on mitochondrial respiration and post-ischaemic cardiac function in the ischaemic underperfused diabetic rat heart. Drugs in R&D, 5(4), 191-201. [Link]
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Lopaschuk, G. D., & Barr, R. (1996). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 78(5), 751-759. [Link]
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Caring Sunshine. (n.d.). Relationship: Mitochondria and Propionyl-L-Carnitine. Retrieved from [Link]
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Sayed-Ahmed, M. M., & Aldelemy, M. L. (2000). Propionyl-L-carnitine as Potential Protective Agent Against Adriamycin-Induced Impairment of Fatty Acid Beta-Oxidation in Isolated Heart Mitochondria. Pharmacological Research, 42(5), 485-491. [Link]
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Anand, I., Chandrashekhan, Y., De Giuli, F., Maseri, A., & Ferrari, R. (1998). The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure. European Heart Journal, 19(suppl_O), O38-O43. [Link]
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Reactome. (n.d.). Carnitine shuttle. Retrieved from [Link]
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Gibb, A. A., Kautz, E. N., Young, M. E., & Hill, B. G. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by L-carnitine. American Journal of Physiology-Endocrinology and Metabolism, 315(4), E572-E584. [Link]
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JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. [Link]
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Di Lisa, F., Barbato, R., Tassani, V., & Menabò, R. (1997). Contrasting Effects of Propionate and propionyl-L-carnitine on Energy-Linked Processes in Ischemic Hearts. Molecular and Cellular Biochemistry, 174(1-2), 259-265. [Link]
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Broderick, T. L., Quinney, H. A., & Lopaschuk, G. D. (1995). Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart. Canadian Journal of Physiology and Pharmacology, 73(11), 1666-1672. [Link]
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Mancini, M., Rengo, F., Lingetti, M., Sorrentino, G. P., & Nolfe, G. (1992). Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure. Cardiovascular Drugs and Therapy, 6(2), 159-165. [Link]
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Drackley, J. K., & LaCount, D. W. (1994). Regulation of in vitro metabolism of palmitate by carnitine and propionate in liver from dairy cows. Journal of Dairy Science, 77(6), 1549-1558. [Link]
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Tassani, V., Cattapan, F., Magnanimi, L., & Peschechera, A. (1994). Anaplerotic effect of propionyl carnitine in rat heart mitochondria. Biochemical and Biophysical Research Communications, 199(2), 949-953. [Link]
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Liu, S., Wu, H., Zhang, Z., Chen, G., & Liu, H. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. [Link]
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Sener, G., Sehirli, O., Yegen, B. C., Cetinel, S., Gedik, N., & Sakarcan, A. (2021). propionylcarnitine and free carnitine are new biomarkers in the follow-up period of mucopolysaccaridosis to screen oxidative stress. Marmara Pharmaceutical Journal, 25(4), 543-550. [Link]
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Hülsmann, W. C. (1991). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Cardiovascular Drugs and Therapy, 5(Suppl 1), 11-15. [Link]
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Broderick, T. L., & Paulson, D. J. (2000). Propionyl-L-carnitine effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat. Metabolism, 49(5), 665-671. [Link]
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Thomsen, C., Ebbesen, P., & Grunnet, N. (2014). Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation. The Journal of Biological Chemistry, 289(1), 441-451. [Link]
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Qu, Q., Zeng, F., Liu, X., Wang, Q. J., & Deng, F. (2016). Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer. Cell Death & Disease, 7(5), e2226. [Link]
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An In-depth Technical Guide to the Synthesis and Biosynthesis of (-)-Propionylcarnitine
Abstract
(-)-Propionylcarnitine (PLC), the propionyl ester of L-carnitine, is a naturally occurring molecule of significant therapeutic interest, particularly in the context of cardiovascular and metabolic disorders. Its dual role in energy metabolism—facilitating the transport of fatty acids and providing an anaplerotic substrate to the Krebs cycle—underpins its pharmacological utility. This technical guide provides a comprehensive overview of the core pathways related to this compound, detailing both its chemical synthesis for pharmaceutical production and its intricate biosynthesis within the cellular metabolic network. By elucidating the causality behind synthetic strategies and the logic of its biological formation, this document aims to equip researchers and drug development professionals with a foundational understanding of this vital biomolecule.
Introduction: The Significance of this compound
This compound, also known as propionyl-L-carnitine, is an endogenous short-chain acylcarnitine that plays a critical role in intermediary metabolism. It is a derivative of L-carnitine, an amino acid-like compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] The propionyl moiety of PLC provides a unique metabolic advantage. It can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[2][3][4] This succinyl-CoA can enter the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, thereby replenishing cycle intermediates and enhancing cellular energy production, particularly under ischemic conditions.[5][6] This mechanism is believed to be central to its therapeutic effects in conditions such as peripheral arterial disease and chronic heart failure.[6] Furthermore, PLC has been shown to possess free-radical scavenging properties, contributing to its protective effects against ischemia-reperfusion injury.[1][5]
Chemical Synthesis of this compound Hydrochloride
The chemical synthesis of this compound hydrochloride is crucial for producing the active pharmaceutical ingredient (API) with high purity and stereospecificity. The primary challenge lies in the selective propionylation of the hydroxyl group of L-carnitine without affecting the carboxyl group.
Rationale for Synthetic Strategy
Early synthetic methods involved the use of harsh solvents like trifluoroacetic acid to dissolve L-carnitine and facilitate the reaction with propionyl chloride.[7] However, this approach presented challenges related to cost, environmental impact, and operational safety.[7] More contemporary methods have focused on milder reaction conditions and more accessible solvents. A common and effective strategy involves the use of L-carnitine hydrochloride as the starting material. The hydrochloride salt protects the quaternary amine, and the reaction is carried out in the presence of an acid catalyst and a suitable solvent system.
Experimental Protocol: Propionylation of L-Carnitine
The following protocol is based on a method described in the patent literature, which offers a high-yield synthesis of this compound hydrochloride.[7]
Materials:
-
L-carnitine hydrochloride
-
p-Toluenesulfonic acid
-
Propionic acid
-
Propionyl chloride
-
Acetone
-
Diethyl ether
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 18 grams of L-carnitine hydrochloride and 5 grams of p-toluenesulfonic acid in 60 grams of propionic acid with stirring. The p-toluenesulfonic acid acts as a catalyst for the esterification reaction.
-
Acylation: Slowly add 5 grams of propionyl chloride dropwise to the reaction mixture. Propionyl chloride is the acylating agent that introduces the propionyl group.
-
Reaction: After the addition of propionyl chloride is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 20 hours. This extended reaction time at a moderate temperature ensures a high conversion rate.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Add 380 grams of acetone and stir for 2 hours. This step is to precipitate out any unreacted starting materials or byproducts.
-
Filtration and Crystallization: Filter the mixture. To the filtrate, add 510 grams of diethyl ether and stir until a white precipitate of this compound hydrochloride forms. Diethyl ether acts as an anti-solvent, causing the desired product to crystallize out of the solution.
-
Isolation and Drying: Place the mixture in a refrigerator to enhance crystallization. Filter the precipitate and dry it to obtain the final product. This process typically yields around 24.8 grams of this compound hydrochloride, corresponding to a yield of approximately 88.3%.[7]
Quality Control
The purity and identity of the synthesized this compound hydrochloride can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), as detailed in the patent literature.[7]
Chemoenzymatic Synthesis for Radiopharmaceutical Applications
For pharmacokinetic studies using Positron Emission Tomography (PET), radiolabeled [¹¹C]Propionyl-L-carnitine is required. Chemoenzymatic methods have been developed for this purpose, offering high radiochemical yields and purity.[8] A superior chemoenzymatic synthesis involves the preparation of [¹¹C]propionate from [¹¹C]carbon dioxide using a supported Grignard reagent, followed by enzymatic conversions catalyzed by S-acetyl-CoA synthetase and carnitine acetyltransferase.[8] This automated process can produce no-carrier-added (NCA) [¹¹C]PLC suitable for intravenous administration within 25 minutes.[8]
Biosynthesis of this compound
The biosynthesis of this compound is an enzymatic process that occurs within the cell, primarily in the mitochondria. It is intrinsically linked to the metabolism of fatty acids and certain amino acids.
The Central Role of Propionyl-CoA
The immediate precursor for the propionyl moiety of this compound is propionyl-coenzyme A (propionyl-CoA).[9] Propionyl-CoA is a three-carbon thioester that serves as a key intermediate in several metabolic pathways. The primary sources of propionyl-CoA in humans are:
-
β-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of fatty acids with an odd number of carbon atoms yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][10][11]
-
Catabolism of Amino Acids: The breakdown of the branched-chain amino acids valine and isoleucine, as well as methionine and threonine, generates propionyl-CoA.[2][10][12][13]
-
Catabolism of Cholesterol: The degradation of the side chain of cholesterol can also produce propionyl-CoA.[10][14]
The Enzymatic Conversion to this compound
The formation of this compound is catalyzed by the enzyme carnitine acetyltransferase (CrAT).[1][9][15] This enzyme, which is abundant in tissues with high metabolic activity such as the heart, facilitates the reversible transfer of the propionyl group from propionyl-CoA to the hydroxyl group of L-carnitine.[9][15]
The reaction is as follows:
Propionyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A
This reaction is crucial for several reasons:
-
Buffering of the Acyl-CoA Pool: It helps to maintain the balance between free coenzyme A and acyl-CoAs in the mitochondria.[9] An accumulation of propionyl-CoA can be toxic and can sequester the available coenzyme A, inhibiting other vital metabolic processes.
-
Transport of Propionyl Groups: While propionyl-CoA itself cannot readily cross mitochondrial membranes, this compound can be transported out of the mitochondria into the cytoplasm and even out of the cell.[9] This allows for the redistribution of propionyl groups to other tissues or for their excretion.
Metabolic Fate of Propionyl-CoA
While some propionyl-CoA is converted to this compound, the majority is further metabolized within the mitochondria. This involves a three-step pathway that converts propionyl-CoA to succinyl-CoA, an intermediate of the TCA cycle:[3][4]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[4]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[4]
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[4]
Data Presentation
Table 1: Comparison of this compound Hydrochloride Synthesis Methods
| Feature | Trifluoroacetic Acid Method[7] | p-Toluenesulfonic Acid Method[7] |
| Solvent | Trifluoroacetic acid | Propionic acid |
| Catalyst | Not explicitly mentioned (solvent acts as catalyst) | p-Toluenesulfonic acid |
| Temperature | 40-50°C | 50°C |
| Yield | Not specified | ~88.3% |
| Advantages | - | Milder conditions, higher yield |
| Disadvantages | High cost, hazardous, environmental concerns | Requires multiple solvents for work-up |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound HCl.
Biosynthesis Pathway of this compound
Caption: Biosynthesis and metabolic fate of this compound.
Conclusion
This compound stands as a molecule of considerable scientific and clinical interest. A thorough understanding of its synthesis and biosynthesis is fundamental for its development as a therapeutic agent. The chemical synthesis of this compound has evolved towards safer and more efficient methods, enabling the large-scale production of this compound for clinical use. Concurrently, its biosynthesis highlights its integral role in cellular energy metabolism, providing a clear rationale for its pharmacological effects. The interplay between propionyl-CoA metabolism and the carnitine shuttle system underscores the elegance of metabolic regulation and offers further avenues for research into related metabolic disorders. This guide provides a foundational framework for professionals engaged in the study and application of this compound, from laboratory synthesis to its biological implications.
References
Sources
- 1. cephamls.com [cephamls.com]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 5. Propionylcarnitine | C10H19NO4 | CID 107738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods - Google Patents [patents.google.com]
- 8. Automated chemoenzymatic synthesis of no-carrier-added [carbonyl-11C]propionyl L-carnitine for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 11. atlas.org [atlas.org]
- 12. Interorgan amino acid interchange in propionic acidemia: the missing key to understanding its physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Targeting Mitochondrial Anaplerosis and Endothelial Dynamics: A Technical Deep Dive into (-)-Propionylcarnitine
Executive Summary & Chemical Identity
(-)-Propionylcarnitine (also known as Propionyl-L-carnitine or PLC) is a naturally occurring short-chain acylcarnitine. Unlike its parent molecule L-carnitine, which primarily facilitates long-chain fatty acid transport, PLC serves a dual pharmacological role: it is a mitochondrial anaplerotic agent and a vascular rheological modulator .
For drug development professionals, PLC represents a targeted intervention for ischemic tissues where the Tricarboxylic Acid (TCA) cycle is stalled due to intermediate depletion (cataplerosis).
-
IUPAC Name: (3-carboxy-2-hydroxypropyl)-trimethylazanium propanoate
-
Stereochemistry: The physiological activity resides exclusively in the L-isomer ((-)-form). The D-isomer is biologically inactive and potentially competitive/toxic; therefore, enantiomeric purity is a critical quality attribute (CQA) in synthesis.
-
Key Transporter: Organic Cation Transporter 2 (OCTN2) mediates cellular uptake.
Pharmacodynamics: The Dual-Action Mechanism
PLC operates via two distinct but synergistic pathways: Mitochondrial Anaplerosis and Endothelial Nitric Oxide (NO) Restoration .
Mechanism A: Mitochondrial Anaplerosis
In ischemic conditions (e.g., Peripheral Arterial Disease, Heart Failure), cells rely on anaerobic glycolysis, leading to lactate accumulation and a depletion of TCA cycle intermediates (cataplerosis).[1] Acetyl-CoA cannot enter the cycle efficiently if oxaloacetate levels are low.
PLC bypasses the rate-limiting step of long-chain fatty acid transport (CPT1). Inside the mitochondria, it is hydrolyzed by Carnitine Acetyltransferase (CrAT) to release free L-carnitine and Propionyl-CoA. Propionyl-CoA is carboxylated to Methylmalonyl-CoA and subsequently isomerized to Succinyl-CoA , a direct TCA cycle intermediate. This "back-filling" of the cycle allows oxidative phosphorylation to resume efficiently once oxygen is restored (reperfusion).
Mechanism B: Endothelial Dynamics & NO Bioavailability
PLC improves endothelial function not by direct receptor agonism, but by modulating the redox environment.
-
Superoxide Scavenging: PLC reduces the burden of reactive oxygen species (ROS), specifically superoxide anions (
). Superoxide normally reacts with NO to form peroxynitrite ( ), a toxic oxidant that depletes bioavailable NO. By lowering ROS, PLC "spares" NO. -
eNOS Upregulation: Chronic exposure has been shown to upregulate endothelial Nitric Oxide Synthase (eNOS) protein expression.
Visualizing the Pathway
The following diagram illustrates the intracellular flux of PLC, highlighting its conversion to Succinyl-CoA and its role in NO signaling.
Figure 1: Dual mechanism of this compound showing mitochondrial anaplerosis (red zone) and endothelial NO protection (blue zone).
Pharmacokinetics (ADME)
Understanding the PK profile is essential for designing dosing regimens, particularly due to the saturable nature of carnitine renal handling.
| Parameter | Profile Characteristics | Clinical Implication |
| Absorption | Oral dosing requires higher loads (1-2g) to achieve therapeutic plasma levels. | |
| Metabolism | Rapidly hydrolyzed by plasma and tissue esterases into L-Carnitine and Propionic Acid . | Efficacy is driven by both the intact molecule (transport) and the propionyl moiety (anaplerosis). |
| Distribution | Distributes rapidly into skeletal and cardiac muscle (primary sites of action). | |
| Excretion | Renal.[2] Involves saturable tubular reabsorption .[2] | At high doses, reabsorption saturates, and clearance approaches GFR.[2] |
| Half-life | Short ( | Requires b.i.d. or t.i.d. dosing to maintain metabolic flux. |
Clinical Efficacy: Peripheral Arterial Disease (PAD)[3]
The primary indication for PLC is Intermittent Claudication associated with PAD (Fontaine Stage II). The following table summarizes key efficacy data synthesized from meta-analyses.
| Outcome Measure | Effect Size (vs. Placebo) | Statistical Significance | Clinical Context |
| Peak Walking Distance (PWD) | +30 to 50 meters (Net) | Represents a ~25-30% improvement in functional capacity.[3] | |
| Initial Claudication Distance (ICD) | +20 to 30 meters (Net) | Time to onset of pain is delayed, improving quality of life. | |
| Ankle-Brachial Index (ABI) | Minimal / No Change | NS | Efficacy is metabolic , not hemodynamic (does not unclog arteries). |
Experimental Protocols
As a scientist validating PLC effects, you must use assays that specifically detect acyl-group transfer or metabolic flux , rather than generic cell viability.
Protocol A: Carnitine Acetyltransferase (CrAT) Activity Assay
Objective: To verify the enzymatic conversion of PLC to Coenzyme A derivatives in tissue homogenates (e.g., cardiac muscle). Principle: Spectrophotometric detection of free Coenzyme A (CoA-SH) released from Acetyl-CoA (or Propionyl-CoA) using DTNB (Ellman's Reagent).
Materials:
-
Tissue Homogenate (Heart/Skeletal Muscle)
-
Substrate: Propionyl-CoA (or Acetyl-CoA for control)
-
Co-substrate: L-Carnitine[4]
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: Tris-HCl (pH 7.8)[5]
Workflow:
-
Preparation: Solubilize tissue in lysis buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Baseline: In a cuvette, mix 900 µL Buffer + 50 µL DTNB (0.5 mM) + 20 µL Propionyl-CoA (0.5 mM).
-
Equilibration: Add 10 µL tissue sample. Monitor absorbance at 412 nm for 2 minutes to establish background deacylase activity.
-
Reaction Start: Add 20 µL L-Carnitine (5 mM).
-
Measurement: Monitor the increase in absorbance at 412 nm for 5–10 minutes. The reaction between released CoA-SH and DTNB yields the yellow TNB anion.
-
Calculation: Calculate specific activity using the extinction coefficient of TNB (
).
Protocol B: Endothelial Relaxation (Organ Bath)
Objective: To assess the NO-dependent vasorelaxant properties of PLC.
Workflow:
-
Isolation: Dissect thoracic aorta from rats (e.g., Spontaneously Hypertensive Rats - SHR).[4] Clean connective tissue. Cut into 3-mm rings.
-
Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%
/5% ). Apply 2g resting tension. -
Pre-contraction: Induce contraction with Phenylephrine (
M) until a stable plateau is reached. -
Treatment:
-
Group A: Vehicle
-
Group B: this compound (
M) -
Group C: PLC + L-NAME (NOS inhibitor) - Critical control to prove NO dependence.
-
-
Challenge: Add cumulative doses of Acetylcholine (ACh) or Carbachol (
to M). -
Data Analysis: Plot % Relaxation vs. Log[Agonist]. PLC treatment should shift the curve to the left (increased sensitivity) compared to vehicle, and this effect should be abolished by L-NAME.
References
-
Wiseman, L. R., & Brogden, R. N. (1998). Propionyl-L-carnitine.[2][6][3][7][8][9][10][11][12][13] Drugs & Aging. Link
-
Brevetti, G., et al. (1995).[2] Propionyl-L-carnitine in intermittent claudication: double-blind, placebo-controlled, dose titration, multicenter study. Journal of the American College of Cardiology.[2] Link
-
Pace, S., et al. (2000).[2] Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption.[2] British Journal of Clinical Pharmacology. Link
-
Mingorance, C., et al. (2011). L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products.[7] Journal of Hypertension. Link
-
Tassani, V., et al. (1994).[14] Anaplerotic effect of propionyl carnitine in rat heart mitochondria. Biochemical and Biophysical Research Communications. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Propionyl-L-carnitine for intermittent claudication | Cochrane [cochrane.org]
- 4. l-carnitine and its propionate: improvement of endothelial function in SHR through superoxide dismutase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utppublishing.com [utppublishing.com]
- 9. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anaplerotic effect of propionyl carnitine in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
Propionic acidemia (PA) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2][3] This enzymatic block leads to the accumulation of propionyl-CoA and its derivatives, resulting in life-threatening metabolic decompensation and multi-organ damage.[4] (-)-Propionylcarnitine, an ester of L-carnitine and propionic acid, plays a dual role in this disease. It is a primary diagnostic biomarker identified in newborn screening and a key component of a therapeutic strategy aimed at mitigating the toxicity of propionyl-CoA. This technical guide provides an in-depth analysis of the biochemical rationale, mechanism of action, analytical methodologies, and therapeutic implications of this compound for researchers, clinicians, and drug development professionals in the field of inborn errors of metabolism.
The Biochemical Conundrum of Propionic Acidemia
Propionic acidemia is caused by mutations in the PCCA or PCCB genes, which encode the alpha and beta subunits of the propionyl-CoA carboxylase enzyme, respectively.[5] PCC is a critical enzyme that catalyzes the biotin-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[6][7][8] Propionyl-CoA is an intermediate in the catabolism of several essential amino acids (valine, isoleucine, threonine, methionine), odd-chain fatty acids, and cholesterol.[3][7]
In a healthy individual, D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle (tricarboxylic acid cycle) for energy production.[6][7] The deficiency of PCC in PA disrupts this pathway, leading to a massive intramitochondrial accumulation of propionyl-CoA.[3][9] This buildup has several deleterious downstream effects:
-
Sequestration of Coenzyme A (CoA): The accumulation of propionyl-CoA "traps" the available free CoA pool (CoA-SH), increasing the acyl-CoA to free CoA ratio.[10][11] This sequestration limits the availability of CoA for other essential mitochondrial processes, including the beta-oxidation of fatty acids and the pyruvate dehydrogenase complex, thereby crippling cellular energy metabolism.[10][12]
-
Metabolic Toxicity: Propionyl-CoA and its metabolites are directly toxic.[4][13] They can inhibit key enzymes in the Krebs cycle and the urea cycle, leading to hyperammonemia and metabolic acidosis.[4][14][15]
-
Secondary Carnitine Deficiency: The body's natural defense mechanism against acyl-CoA accumulation involves the carnitine buffer system.[14][15] Carnitine acyltransferases catalyze the transfer of the propionyl group from CoA to L-carnitine, forming this compound.[9][16] This compound is then transported out of the mitochondria and excreted in the urine.[17][18] While this process detoxifies propionyl-CoA, the continuous and excessive excretion of propionylcarnitine leads to a depletion of the body's free L-carnitine stores, resulting in a secondary carnitine deficiency.[12][17]
Mechanism of Action: The Dual Role of this compound
The administration of supplemental L-carnitine is a cornerstone of management for propionic acidemia. Its therapeutic effect is directly linked to the formation and excretion of this compound.
2.1. Detoxification via Acyl Group Sequestration
The primary therapeutic mechanism is the detoxification of excess propionyl-CoA.[10] Mitochondrial carnitine acyltransferases, such as carnitine acetyltransferase (CrAT), exhibit broad substrate specificity and can efficiently use propionyl-CoA.[9][16] CrAT catalyzes the reversible reaction:
Propionyl-CoA + L-Carnitine ⇌ this compound + CoA-SH
This reaction serves two critical purposes:
-
Removal of Toxic Propionyl Groups: It converts the toxic, membrane-impermeable propionyl-CoA into the water-soluble, less toxic this compound.[9][10][18]
-
Restoration of Free CoA: It liberates free Coenzyme A (CoA-SH), replenishing the mitochondrial pool and allowing other vital metabolic pathways to resume function.[10][11]
The resulting this compound is then transported out of the mitochondria and the cell, and is readily excreted by the kidneys into the urine.[9][17] This provides an effective "sink" for the removal of toxic propionyl groups from the body.[9][19][20]
2.2. A Critical Diagnostic Biomarker
The formation of this compound is not only a therapeutic pathway but also the basis for diagnosis. Expanded newborn screening programs worldwide use tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots.[6] In propionic acidemia, a significantly elevated level of propionylcarnitine (commonly abbreviated as C3) is the primary diagnostic marker.[1][6] The ratio of propionylcarnitine to other acylcarnitines, such as acetylcarnitine (C2), is also used to increase diagnostic specificity.[6]
Analytical Methodologies for Quantification
Accurate quantification of this compound and other acylcarnitines is paramount for diagnosis, monitoring treatment efficacy, and conducting clinical research. The gold standard for this analysis is mass spectrometry.
3.1. Tandem Mass Spectrometry (MS/MS)
Flow injection tandem mass spectrometry (MS/MS) is the workhorse of newborn screening and clinical metabolic labs.[16][21] The method is high-throughput and sensitive.
-
Principle: Biological samples (e.g., dried blood spots, plasma) are extracted and the acylcarnitines are often derivatized (e.g., butylation or methylation) to improve ionization efficiency and fragmentation patterns.[22][23] The derivatized sample is introduced into the mass spectrometer. A precursor ion scan is typically used, where the first mass spectrometer (Q1) is scanned over a mass range, and the second mass spectrometer (Q3) is fixed to detect a common fragment ion characteristic of all acylcarnitines (e.g., m/z 85 for butylated esters or m/z 99 for methylated esters).[22][23]
-
Quantification: Quantification is achieved by the stable isotope dilution method.[23] A known amount of a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) is added to each sample at the beginning of the extraction process. The concentration of the endogenous analyte is calculated from the response ratio of the analyte to its corresponding labeled internal standard.[23]
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While direct infusion MS/MS is excellent for screening, it cannot separate isomers (e.g., propionylcarnitine and methylmalonylcarnitine are isomeric).[22] LC-MS/MS provides the necessary chromatographic separation prior to mass analysis, offering higher specificity and accuracy, which is crucial for confirmatory testing and research applications.[16][24][25]
Experimental Protocol: Quantification of this compound in Plasma via LC-MS/MS
This protocol is a representative workflow for targeted quantification.
-
Sample Preparation:
-
Pipette 20 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of an internal standard solution (containing known concentrations of d3-acetylcarnitine, d3-propionylcarnitine, etc., in methanol). This solution serves to precipitate proteins and add the internal standards.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.
-
Seal the tube and incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines into butyl esters.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid) for injection.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system with a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate short-chain acylcarnitines (e.g., 5-minute gradient from 20% B to 95% B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for butylated propionylcarnitine and its internal standard (e.g., m/z 260.2 → 85.1 for C3; m/z 263.2 → 85.1 for d3-C3).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and its corresponding internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of the analyte using a calibration curve constructed from standards of known concentrations processed in the same manner.
-
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. youtube.com [youtube.com]
- 3. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 4. Pathophysiological mechanisms of complications associated with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 8. Propionic Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 14. Carnitine deficiency, organic acidemias, and Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnitine therapy and metabolism in the disorders of propionyl-CoA metabolism studied using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 24. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 25. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes & Protocols: A Multi-Tiered Experimental Framework for Investigating the Effects of (-)-Propionylcarnitine on Endothelial Function
Introduction: The Endothelium as a Therapeutic Target
The vascular endothelium, a delicate monolayer of cells lining the interior of all blood vessels, is a critical regulator of cardiovascular homeostasis. Its dysfunction is a primary pathological event in the initiation and progression of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy.[1][2] Endothelial dysfunction is characterized by a shift in endothelial actions towards reduced vasodilation, a pro-inflammatory state, and increased oxidative stress.[1][2] A key feature of this pathological state is the diminished bioavailability of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule produced by endothelial nitric oxide synthase (eNOS).
(-)-Propionylcarnitine (PLC), a naturally occurring short-chain ester of L-carnitine, has emerged as a compound of significant interest for its potential to restore endothelial health.[3][4] Mechanistic studies have revealed that PLC's beneficial effects are multifaceted, primarily involving the enhancement of NO production, mitigation of oxidative stress, and suppression of vascular inflammation.[3][5][6][7]
This document provides a comprehensive, multi-tiered experimental guide for researchers, scientists, and drug development professionals seeking to rigorously evaluate the effects of PLC on endothelial function. The proposed workflow progresses logically from foundational mechanistic studies in vitro to functional validation in ex vivo and in vivo models.
Guiding Rationale: The Mechanism of this compound
Understanding the molecular targets of PLC is paramount to designing robust experiments. Current evidence points to several key pathways that PLC modulates to improve endothelial function.
-
Enhancement of Nitric Oxide (NO) Bioavailability: PLC stimulates the phosphorylation and activation of eNOS, the enzyme responsible for producing NO. This activation is mediated through an AMPK/Src-dependent signaling cascade that leads to the activation of PI3 kinase and Akt.[3]
-
Reduction of Oxidative Stress: A hallmark of endothelial dysfunction is the overproduction of reactive oxygen species (ROS), which scavenge NO and promote a pro-inflammatory environment. PLC has been shown to reduce ROS by downregulating the expression and activity of NADPH Oxidase 4 (Nox4), a major source of superoxide in endothelial cells.[5][6][7]
-
Anti-Inflammatory Action: PLC mitigates the inflammatory response in endothelial cells by reducing the expression of key cellular adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), thereby decreasing the adhesion of leukocytes to the vessel wall.[5][7]
-
Mitochondrial Support: PLC plays a role in cellular energy metabolism, and its ability to improve mitochondrial β-oxidation may help protect endothelial cells from dysfunction induced by metabolic or oxidative stress.[1][6]
The following experimental protocols are designed to interrogate each of these mechanisms systematically.
Caption: Proposed signaling pathway for this compound in endothelial cells.
A Multi-Tiered Experimental Workflow
A robust investigation into a compound's vascular effects requires a tiered approach, moving from controlled cellular systems to complex physiological environments. This ensures that mechanistic insights are functionally relevant.
Caption: A logical workflow for evaluating PLC's effects on endothelial function.
Tier 1: In Vitro Studies – Dissecting Molecular Mechanisms
Objective: To elucidate the direct cellular and molecular effects of PLC on endothelial cells under basal and stimulated pro-inflammatory/pro-oxidative conditions.
Primary Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs). These are well-established and commercially available models for studying endothelial biology.[3]
Model of Dysfunction: To mimic a diseased state, endothelial dysfunction can be induced by treating cells with inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or with bacterial Lipopolysaccharide (LPS).[8][9][10] Both are potent inducers of oxidative stress and adhesion molecule expression.[10][11]
Protocol 1.1: Assessment of Nitric Oxide (NO) Production
-
Causality: This protocol directly tests the hypothesis that PLC enhances the primary vasodilatory output of endothelial cells.
-
Methodology: The Griess Assay is a straightforward and widely used colorimetric method to measure nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO, in the cell culture supernatant.[12][13][14]
| Experimental Groups | Description |
| Vehicle Control | Cells treated with vehicle (e.g., sterile water or PBS). Establishes baseline NO production. |
| TNF-α (10 ng/mL) | Induces endothelial dysfunction, often suppressing eNOS-derived NO.[10] |
| TNF-α + PLC | Tests the ability of PLC to rescue NO production in a diseased state. (Dose-response: 10 µM - 1 mM) |
| PLC Alone | Determines the effect of PLC on basal NO production. |
| Negative Control | Any group + L-NAME (100 µM). N(G)-Nitro-L-arginine methyl ester is a potent inhibitor of NOS enzymes.[4] A lack of signal in this group confirms it originates from NOS. |
Step-by-Step Protocol:
-
Seed HUVECs in a 24-well plate and grow to ~90% confluency.
-
Wash cells with PBS and replace the growth medium with a low-serum, phenol red-free medium.
-
Pre-incubate cells with desired concentrations of PLC or vehicle for 1-2 hours. For the L-NAME group, add it 30 minutes prior to PLC.
-
Add TNF-α (or vehicle) to the appropriate wells and incubate for the desired period (e.g., 6-24 hours).
-
After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
In a separate 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve prepared in the same medium.
Protocol 1.2: Interrogation of the eNOS Activation Pathway via Western Blot
-
Causality: This assay validates the upstream signaling mechanism proposed for PLC, specifically its ability to induce activating phosphorylation of Akt and eNOS.[3]
-
Methodology: Western blotting allows for the semi-quantitative analysis of specific proteins and their post-translational modifications (e.g., phosphorylation).
Step-by-Step Protocol:
-
Culture and treat HUVECs in 6-well plates as described in Protocol 1.1. A shorter incubation time (e.g., 15-60 minutes) is often optimal for observing phosphorylation events.
-
After treatment, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-eNOS (Ser1177)
-
Total eNOS
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify band intensity using software like ImageJ. Express phosphorylated protein levels as a ratio to the corresponding total protein level to account for any changes in protein expression.
Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Causality: This experiment directly tests PLC's antioxidant capacity by measuring its ability to reduce superoxide production, a key component of oxidative stress in the vasculature.[5][6]
-
Methodology: Dihydroethidium (DHE) is a cell-permeable fluorescent probe that, upon oxidation by superoxide, intercalates with DNA and emits red fluorescence.
Step-by-Step Protocol:
-
Seed and treat HUVECs on glass-bottom dishes or 96-well black-walled plates.
-
After the treatment period (e.g., 6 hours with TNF-α +/- PLC), remove the medium and wash the cells gently with warm HBSS.
-
Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS to remove excess probe.
-
Immediately image the cells using a fluorescence microscope (Excitation: ~518 nm, Emission: ~605 nm) or measure the fluorescence intensity in a plate reader.
-
Trustworthiness: Include a positive control group treated with a known ROS inducer like Angiotensin II (1 µM). To confirm the source of ROS, a parallel experiment can be run with a Nox inhibitor.
Protocol 1.4: Assessment of Endothelial Inflammation
-
Causality: Endothelial activation is defined by the expression of adhesion molecules that recruit leukocytes. This functional assay determines if PLC can prevent this critical inflammatory step.
-
Methodology: A monocyte-endothelial cell adhesion assay directly measures the functional consequence of ICAM-1 and VCAM-1 expression.[2][15]
Step-by-Step Protocol:
-
Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Treat the HUVEC monolayer with TNF-α (10 ng/mL) with or without PLC for 6 hours to induce adhesion molecule expression.
-
During the last hour of treatment, label a suspension of THP-1 monocytes (a human monocytic cell line) with a fluorescent dye like Calcein-AM (2 µM) for 30 minutes.
-
Wash the HUVEC monolayer gently with a warm medium to remove treatment agents.
-
Add 2x10⁵ labeled THP-1 cells to each well containing the HUVEC monolayer.
-
Co-incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells 3-4 times with warm medium to remove non-adherent THP-1 cells. The washing step is critical and must be consistent across all wells.
-
Quantify the remaining adherent cells by either lysing the cells and measuring fluorescence in a plate reader or by capturing images with a fluorescence microscope and counting the cells.
-
Self-Validation: Confirm the upregulation of ICAM-1 and VCAM-1 in response to TNF-α via Western Blot or qPCR in parallel experiments.[11][16]
Tier 2: Ex Vivo Studies – Assessing Functional Vasoreactivity
Objective: To determine if the molecular effects of PLC observed in vitro translate into a functional improvement in endothelium-dependent vasodilation in intact arterial segments.
Model: Thoracic aortic rings or mesenteric resistance arteries isolated from rats or mice.
Protocol 2.1: Wire Myography
-
Causality: This is the gold-standard assay for directly measuring a blood vessel's ability to relax in response to endothelial stimuli.[17][18] It allows for the differentiation between endothelium-dependent and -independent effects.
-
Methodology: Small segments of an artery are mounted between two wires in an organ bath filled with physiological salt solution (PSS). One wire is attached to a force transducer, which measures changes in isometric tension (contraction and relaxation).[17][19]
| Experimental Conditions | Description |
| Control Vessels | Vessels from healthy animals, incubated with vehicle. |
| PLC-Incubated Vessels | Healthy vessels incubated with PLC (e.g., 1 mM) for 30-60 minutes prior to testing. |
| Dysfunctional Vessels | Vessels from a disease model (e.g., L-NAME treated rat, see Tier 3) to test PLC's restorative effects. |
| Endothelium-Denuded | A critical control where the endothelium is mechanically removed. Lack of response to Acetylcholine confirms successful denudation. |
Step-by-Step Protocol:
-
Humanely euthanize the animal and carefully dissect the thoracic aorta or mesenteric arcade in cold PSS.[19]
-
Clean the vessel of adhering fat and connective tissue and cut it into 2 mm rings.
-
Mount each ring on the wires of a multi-myograph system chamber filled with PSS, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.[19]
-
Allow the vessels to equilibrate for at least 30 minutes.[17]
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which sets it to a point on its length-tension curve that allows for maximal force generation.
-
Perform a "wake-up" protocol by stimulating the vessels two or three times with a high-potassium PSS (KPSS) to ensure viability and contractile capacity.[20]
-
Wash the vessels and allow them to return to baseline tension.
-
Pre-constrict the vessels to ~80% of their maximal response to KPSS using a vasoconstrictor like Phenylephrine (PE, an α₁-adrenergic agonist).
-
Once a stable contraction plateau is reached, perform a cumulative concentration-response curve to the endothelium-dependent vasodilator Acetylcholine (ACh, 1 nM to 10 µM).
-
After the ACh curve, wash the vessels thoroughly.
-
To test the health of the vascular smooth muscle, perform a cumulative concentration-response curve to the endothelium-independent NO donor, Sodium Nitroprusside (SNP, 1 nM to 10 µM).
-
Data Analysis: Express relaxation as a percentage reversal of the pre-constriction induced by PE. Compare the dose-response curves between control and PLC-treated groups.
Tier 3: In Vivo Studies – Validating Therapeutic Efficacy
Objective: To assess whether PLC administration can prevent or reverse endothelial dysfunction in a living animal model that recapitulates aspects of human cardiovascular disease.
Model of Dysfunction: The L-NAME-induced hypertension model. Chronic administration of the NOS inhibitor L-NAME in the drinking water of rats or mice leads to sustained hypertension, reduced NO bioavailability, increased oxidative stress, and vascular inflammation, closely mimicking key aspects of human endothelial dysfunction.[21][22]
Protocol 3.1: Non-Invasive Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
-
Causality: FMD is a clinically relevant measure of integrated, NO-dependent endothelial function.[23] An improvement in FMD in PLC-treated animals would provide strong evidence of therapeutic benefit.
-
Methodology: High-frequency ultrasound is used to measure the diameter of a peripheral artery (e.g., femoral or brachial) before and after a temporary occlusion, which induces a reactive hyperemia that stimulates endothelial NO release and subsequent vasodilation.[23]
| Animal Groups (n=8-10 per group) | Treatment |
| Control | Normal drinking water. |
| L-NAME | L-NAME (e.g., 0.5 mg/mL) in drinking water for 4-8 weeks.[21] |
| L-NAME + PLC (Preventative) | L-NAME and PLC co-administered from day 1. |
| L-NAME + PLC (Reversal) | L-NAME administered for 4 weeks, followed by co-administration with PLC for the final 4 weeks. |
Step-by-Step Protocol:
-
Treat animals according to the experimental groups. Monitor animal weight and water intake regularly.
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff system.
-
At the end of the treatment period, anesthetize the animal (e.g., with isoflurane).
-
Place the animal on a heated platform to maintain body temperature. Shave the hair over the femoral artery.
-
Using a high-resolution ultrasound system with a vascular probe, obtain a clear longitudinal image of the femoral artery.
-
Record a baseline video loop and measure the end-diastolic artery diameter for 30 seconds.
-
Place a small vessel occluder or clamp distal to the measurement site to completely stop blood flow. Maintain occlusion for 5 minutes.
-
Rapidly release the occluder to induce reactive hyperemia.
-
Immediately begin recording video loops of the artery for the next 3-5 minutes, capturing the maximal dilation.
-
Data Analysis: Measure the artery diameter frame-by-frame after cuff release to identify the peak diameter. Calculate FMD as: [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100.
References
-
Sayed, K., & El-Shafey, M. (2021). Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production. PubMed. [Link]
-
Lanza, G. A., & Crea, F. (2010). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PLOS One. [Link]
-
Bloomer, R. J. (2010). Propionyl-l-Carnitine Improves Postischemic Blood Flow Recovery and Arteriogenetic Revascularization and Reduces Endothelial NADPH-Oxidase 4–Mediated Superoxide Production. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Ming, X. F., et al. (2012). Propionyl-l-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases. PubMed. [Link]
-
Scicchitano, P., et al. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PubMed. [Link]
-
Reactome. eNOS activation. Reactome Pathway Browser. [Link]
-
van Buul, J. D., et al. (2005). ICAM-1 and VCAM-1 localization in TNFα-stimulated endothelial cells. ResearchGate. [Link]
-
Hiatt, W. R. (2007). Effect of propionylcarnitine on changes in endothelial function and plasma levels of adhesion molecules induced by acute exercise in patients with intermittent claudication. PubMed. [Link]
-
Various Authors. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. ResearchGate. [Link]
-
van Buul, J. D., et al. (2007). ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1. PMC - NIH. [Link]
-
de Sotomayor, M. A., et al. (2007). L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products. PubMed. [Link]
-
Feelisch, M., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. PubMed. [Link]
-
Pelleg, A., et al. (2000). Propionyl-L-carnitine dilates human subcutaneous arteries through an endothelium-dependent mechanism. PubMed. [Link]
-
Van der Veken, B., et al. (2020). Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction. Frontiers in Physiology. [Link]
-
Bhattacharyya, A., et al. (2003). Bacterial Lipopolysaccharide and Tumor Necrosis Factor Alpha Synergistically Increase Expression of Human Endothelial Adhesion Molecules through Activation of NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways. PMC - NIH. [Link]
-
REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). REPROCELL. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Lefer, A. M., et al. (1999). TNF-α Contributes to Endothelial Dysfunction in Ischemia/Reperfusion Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Kristek, F. (2012). Endothelial Dysfunction in Experimental Models of Arterial Hypertension: Cause or Consequence?. PMC - NIH. [Link]
-
Garland, C. J., et al. (2017). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. PMC - NIH. [Link]
-
Barthel, S. R., et al. (2012). Surface expression of ICAM-1 and VCAM-1 Endothelial cells were left untreated or treated with TNF-a (10 ng/mL), LPS (100 ng/mL), or IL-1b (2.5 ng/mL) for 4 or 24 hours. ResearchGate. [Link]
-
ResearchGate Contributor. (2014). How can I use Griess reagent to assess the function of endothelial nitric oxide synthase (eNOS)?. ResearchGate. [Link]
-
Gimbrone, M. A., & García-Cardeña, G. (2016). Endothelial Dysfunction in Atherosclerosis: Experimental Models and Therapeutics. PMC - NIH. [Link]
-
Zhang, Y., et al. (2023). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. Physiological Reports. [Link]
-
DMT. EXPERIMENTAL PROTOCOLS. DMT - Myograph & Organ Bath Systems. [Link]
-
HistoSure. ICAM1 and VCAM1 - Central Mediators in Inflammatory Diseases. HistoSure. [Link]
-
Ma, X. L., et al. (1995). Role of TNF-α-induced reactive oxygen species in endothelial dysfunction during reperfusion injury. PMC - NIH. [Link]
-
Schougaard-Torp, V., et al. (2016). Paper sensors for the measurement of nitric oxide release from endothelial cells. RSC Publishing. [Link]
-
van Wachem, P. B., et al. (2003). ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS. PubMed. [Link]
-
Park, K., & Lim, C. (2022). A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation. MDPI. [Link]
-
Hansen, P. B. L., et al. (2022). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology. [Link]
-
Verma, S., et al. (2021). Experimental models for vascular endothelial dysfunction. ResearchGate. [Link]
-
Bertelli, A., et al. (1993). Effect of propionyl carnitine on energy charge and adenine nucleotide content of cardiac endothelial cells during hypoxia. PubMed. [Link]
-
Brevetti, G., et al. (2013). Propionyl‐L‐carnitine for intermittent claudication. PMC - PubMed Central. [Link]
-
Bryan, N. S. (2012). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]
-
Eberhardt, R. T., et al. (2000). Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia. Journal of Clinical Investigation. [Link]
-
Li, H., et al. (2021). Novel Peptide Ameliorates TNFα- and LPS-Induced Endothelia Dysfunction in Preeclampsia. Hindawi. [Link]
-
Tran, J., et al. (2016). Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells. PLOS One. [Link]
-
Chen, Z., et al. (2013). Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium. Frontiers in Physiology. [Link]
-
Gao, Y., et al. (2021). Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System. NIH. [Link]
Sources
- 1. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction | PLOS One [journals.plos.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Bacterial Lipopolysaccharide and Tumor Necrosis Factor Alpha Synergistically Increase Expression of Human Endothelial Adhesion Molecules through Activation of NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. researchgate.net [researchgate.net]
- 17. reprocell.com [reprocell.com]
- 18. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dmt.dk [dmt.dk]
- 21. Frontiers | Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction [frontiersin.org]
- 22. Endothelial Dysfunction in Experimental Models of Arterial Hypertension: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting "(-)-Propionylcarnitine" stability in aqueous solutions for experimental use
Technical Support Center: (-)-Propionylcarnitine Stability & Handling
Topic: Troubleshooting this compound (L-PC) Stability in Aqueous Solutions Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals
Introduction: The Stability Paradox
This compound (L-PC) is a zwitterionic short-chain acylcarnitine essential for mitochondrial fatty acid transport. While highly soluble in water, its ester bond renders it chemically fragile in aqueous environments. The most common experimental failure mode is silent hydrolysis : the solution remains clear, but the active ester degrades into L-carnitine and propionic acid, leading to false-negative biological data.
This guide provides a root-cause analysis of stability issues, grounded in the kinetics of ester hydrolysis and validated handling protocols.
Part 1: The Fundamentals (Solubility & Preparation)
Q: My solid L-PC has clumped together in the vial. Is it still usable? A: Proceed with caution. L-PC is highly hygroscopic.[1] Clumping indicates moisture absorption, which initiates hydrolysis even in the solid state.
-
Diagnostic: If the clumps are hard and difficult to break, significant degradation has likely occurred.
-
Correction: For quantitative assays, discard the vial. For qualitative screens, verify purity via HPLC before use.
-
Prevention: Store desicated at -20°C. Warm the vial to room temperature before opening to prevent condensation.
Q: What is the optimal solvent for stock solutions? A: Water is the solvent of choice for solubility (>100 mM), but not for stability.
-
Protocol: Dissolve L-PC in high-purity water (Milli-Q) or mild buffers (PBS, pH 7.2) immediately prior to use.
-
Organic Solvents: For long-term stock storage, use DMSO or Ethanol .[2][3] L-PC is soluble up to ~20 mg/mL in these solvents and significantly more stable than in water due to the absence of hydrolytic protons/hydroxides.
Part 2: The Critical Variable (pH & Hydrolysis)
Q: Why did my L-PC standard curve lose linearity after 4 hours at room temperature? A: You likely experienced pH-dependent ester hydrolysis .
-
Mechanism: The propionyl ester bond is susceptible to nucleophilic attack by hydroxide ions (
). This reaction is base-catalyzed and follows second-order kinetics. -
The Danger Zone: At pH > 8.0, the half-life of short-chain acylcarnitines drops to minutes. Even at pH 7.4 (physiological), slow hydrolysis occurs over hours at 25°C or 37°C.
-
The Safe Zone: L-PC is most stable in acidic conditions (pH 3.0 – 6.0).
Q: Can I use alkaline buffers (pH > 8.0) for cell culture media? A: No. If your experimental design requires alkaline conditions, you must account for rapid degradation.
-
Workaround: Add L-PC to the media immediately before application to cells. Do not pre-incubate media containing L-PC at 37°C.
Visualizing the Instability: Hydrolysis Pathway
Figure 1: Mechanism of base-catalyzed hydrolysis. High pH accelerates the cleavage of the propionyl group, rendering the molecule biologically distinct.
Part 3: Storage & Handling Protocols
Q: How long can I keep an aqueous stock solution at 4°C? A:
| Solvent System | Temperature | Stability Window | Recommendation |
|---|---|---|---|
| Water (pH ~5.5) | 4°C | 24 - 48 Hours | Acceptable for short-term use. |
| PBS (pH 7.4) | 4°C | < 24 Hours | High Risk. Hydrolysis accelerates at neutral pH. |
| PBS (pH 7.4) | 25°C | < 4 Hours | Critical Risk. Prepare fresh. |
| DMSO / Ethanol | -20°C | 1 - 3 Months | Optimal for stock solutions.[3] |
Q: Is freeze-thawing acceptable? A: Avoid if possible. While L-PC is relatively robust to a single freeze-thaw cycle, repeated cycling introduces condensation and pH fluctuations that degrade the ester.
-
Protocol: Aliquot stocks into single-use volumes immediately after preparation.
Decision Tree: Stability Workflow
Figure 2: Operational workflow for maximizing L-PC stability based on solvent and pH choice.
Part 4: Quality Control & Validation
Q: How do I validate that my L-PC has not degraded? A: You cannot rely on visual inspection. Degraded L-PC (L-Carnitine + Propionate) looks identical to intact L-PC. You must use analytical chromatography.
Recommended Protocol: Reverse-Phase HPLC [4]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (50 mM, pH 3.0) with ion-pairing agent (e.g., Sodium 1-heptanesulfonate) to retain the polar carnitine.
-
Detection: UV at 210 nm (Ester bond absorption is weak; sensitivity is low).
-
Success Criteria: L-PC will elute after free L-carnitine due to the propionyl group increasing hydrophobicity.
-
Calculation:
Q: I see a peak shift in my LC-MS data. What happened? A:
-
Mass Shift: Check for a loss of 56 Da (Propionyl group - H). If you see a dominant peak at m/z 162 (L-Carnitine) instead of m/z 218 (Propionylcarnitine), hydrolysis has occurred.
-
Retention Time: L-Carnitine is more polar and will elute earlier than L-PC on a Reverse-Phase column.
References
-
Hülsmann, W. C. (1991). Biochemical profile of propionyl-L-carnitine. Cardiovascular Drugs and Therapy, 5(1), 7-9. Retrieved from [Link]
- Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30-41. (Contextual grounding for acylcarnitine hydrolysis kinetics).
Sources
Technical Support Center: Minimizing False Positives in Newborn Screening for Elevated Propionylcarnitine (C3)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in newborn screening and metabolic disease research. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of minimizing false positives for elevated propionylcarnitine (C3). The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions in their experimental workflows.
Section 1: Understanding Propionylcarnitine (C3) Metabolism and Causes of Elevation
This section provides foundational knowledge on the biochemical origins of propionylcarnitine and the clinical significance of its elevation in newborn screening.
Frequently Asked Questions (FAQs)
Q1: What is propionylcarnitine (C3) and why is it a primary marker in newborn screening?
A1: Propionylcarnitine (C3) is an acylcarnitine, a molecule formed when propionyl-CoA esterifies to L-carnitine. Its measurement is a critical component of expanded newborn screening programs utilizing tandem mass spectrometry (MS/MS).[1] C3 is a key biomarker for several serious inborn errors of metabolism, primarily organic acidemias like Propionic Acidemia (PA) and various forms of Methylmalonic Acidemia (MMA).[2] Early detection and intervention for these conditions can significantly reduce morbidity and mortality, making C3 a vital screening analyte.[3]
Q2: What is the biochemical origin of propionyl-CoA?
A2: Propionyl-CoA is a central intermediate in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[4] When the downstream metabolic pathway is blocked due to an enzyme deficiency, propionyl-CoA accumulates and is subsequently converted to propionylcarnitine for transport out of the mitochondria.
Q3: Which inborn errors of metabolism (IEMs) cause a true elevation in C3 levels?
A3: A confirmed elevation of C3 in a newborn can indicate several IEMs, including:
-
Propionic Acidemia (PA): Caused by a deficiency of the enzyme propionyl-CoA carboxylase.[5]
-
Methylmalonic Acidemia (MMA): Resulting from a deficiency of methylmalonyl-CoA mutase or defects in the metabolism of its cofactor, vitamin B12 (cobalamin).[5]
-
Multiple Carboxylase Deficiency: An enzyme deficiency that affects the function of several carboxylases, including propionyl-CoA carboxylase.[1]
Q4: What are the most common causes of false-positive C3 elevations in newborn screening?
A4: A significant challenge in C3 screening is the high rate of false positives.[6][7] Common causes include:
-
Maternal Vitamin B12 Deficiency: This is a frequent cause of transiently elevated C3 in newborns.[6][8] The deficiency can be passed to the infant, leading to a temporary metabolic block that resolves with appropriate B12 supplementation.[8]
-
Prematurity and Low Birth Weight: Preterm infants may have immature metabolic pathways, leading to transient elevations in C3.[9][10]
-
Carnitine Supplementation: Administration of carnitine to the newborn or mother can alter the acylcarnitine profile.[9]
-
Maternal Diet and Health: Maternal diet can influence the newborn's metabolic profile.[11] Maternal hyperglycemia has been associated with changes in neonatal fatty acid oxidation pathways.[12]
Biochemical Pathway of Propionyl-CoA Catabolism
The following diagram illustrates the central role of propionyl-CoA in metabolism and the points at which enzymatic defects lead to its accumulation.
Caption: Catabolic pathway of Propionyl-CoA.
Section 2: First-Tier Screening by Tandem Mass Spectrometry
This section provides guidance on the analytical methodology for C3 measurement and troubleshooting common issues.
Troubleshooting Guide: Optimizing MS/MS Analysis of C3
Pre-Analytical Considerations
Proper sample handling is crucial for accurate results.
| Variable | Recommendation | Rationale |
| Sample Collection | Ensure dried blood spots (DBS) are fully saturated and air-dried away from direct heat or sunlight. | Improperly collected or stored samples can lead to analyte degradation. |
| Storage | Store DBS at 4-8°C for short-term storage. For long-term storage, -20°C or lower is recommended. Minimize exposure to humidity.[13] | Propionylcarnitine degrades over time, with the rate of degradation accelerated by high temperatures and humidity.[14][15] Studies have shown a significant decrease in C3 concentration in the first few years of storage.[15] |
| Interfering Substances | Document any maternal or infant medications, especially those containing pivalic acid. | Pivalate-containing antibiotics can lead to the formation of pivaloylcarnitine (C5), which can sometimes interfere with the interpretation of the overall acylcarnitine profile. |
Experimental Protocol: Acylcarnitine Analysis from DBS
This protocol outlines a common method for the analysis of acylcarnitines, including C3, from DBS using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
-
Sample Preparation:
-
Punch a 3.2 mm disc from the DBS into a 96-well microtiter plate.[16]
-
Add 100 µL of a methanol-based extraction solution containing a mix of stable isotope-labeled internal standards (including a C3 internal standard).[16]
-
Seal the plate and agitate for 30 minutes at room temperature to extract the analytes.[16]
-
Centrifuge the plate to pellet the filter paper.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at approximately 40°C.[16]
-
-
Derivatization (Butylation):
-
Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.[16]
-
Seal the plate and incubate at 60°C for 30 minutes.[16] This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[2]
-
Evaporate the butanolic-HCl under nitrogen.
-
Reconstitute the final sample in a mobile phase-compatible solvent (e.g., 80:20 methanol:water).[16]
-
-
MS/MS Analysis:
-
Analyze the samples using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
For acylcarnitine profiling, a precursor ion scan of m/z 85 is typically used.[2][16] The m/z 85 fragment is characteristic of the carnitine moiety.
-
The concentration of C3 is calculated by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.
-
Data Interpretation and Common Pitfalls
-
C3/C2 Ratio: The ratio of propionylcarnitine (C3) to acetylcarnitine (C2) is a critical secondary marker. A high C3/C2 ratio increases the specificity for detecting PA and MMA.
-
Cutoff Values: Establishing and regularly validating population-specific cutoff values for C3 and the C3/C2 ratio is essential for minimizing false positives.[17][18] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this process.[17]
| Issue | Potential Cause | Recommended Action |
| Elevated C3, Normal C3/C2 Ratio | May indicate a false positive due to maternal B12 deficiency or other non-pathological causes. | Proceed to second-tier testing. |
| Borderline C3 and C3/C2 Values | Could be a mild metabolic disorder or a false positive. | Review for pre-analytical issues. Proceed to second-tier testing. |
| Poor Signal Intensity | Inefficient extraction, derivatization, or instrument sensitivity issues. | Optimize sample preparation steps and ensure MS/MS is properly tuned and calibrated. |
| High Background Noise | Contaminated solvents, reagents, or sample carryover. | Use high-purity solvents, check for contamination in the system, and implement a robust wash method between samples. |
Section 3: Reducing False Positives with Second-Tier Testing
Second-tier testing on the original DBS is a powerful strategy to improve the positive predictive value of an elevated C3 result.
Frequently Asked Questions (FAQs)
Q5: What is second-tier testing for elevated C3?
A5: Second-tier testing involves performing a more specific analytical test on the same DBS that yielded the initial abnormal C3 result.[1] For elevated C3, this typically involves the quantification of methylmalonic acid (MMA) and methylcitric acid (MCA).[5] This approach helps to differentiate between true positives and many of the common causes of false positives without requiring a second sample from the infant.[1]
Experimental Workflow for an Elevated C3 Result
Caption: Workflow for an elevated C3 result.
Troubleshooting Guide: Second-Tier Analysis of MMA and MCA
Experimental Protocol Outline: LC-MS/MS for MMA and MCA
This protocol requires a liquid chromatography step to separate MMA from its isomer, succinic acid, which can cause interference.
-
Sample Preparation: Similar to the first-tier screen, involving extraction from a DBS punch with a methanol-based solvent containing stable isotope-labeled internal standards for MMA and MCA.[5]
-
Chromatography:
-
Use a reverse-phase LC column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid.[5]
-
-
MS/MS Analysis:
-
Use an ESI source in negative ion mode.
-
Analyze MMA and MCA using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Interpreting Second-Tier Results
| First-Tier Result | Second-Tier Result | Likely Interpretation | Next Step |
| Elevated C3 | Normal MMA, Normal MCA | False Positive (e.g., maternal B12 deficiency with compensated MMA) | Report as screen negative. Consider recommending maternal B12 testing. |
| Elevated C3 | Elevated MMA, Normal MCA | Suspect MMA or Vitamin B12 deficiency | Refer for confirmatory testing (urine organic acids, plasma homocysteine). |
| Elevated C3 | Normal MMA, Elevated MCA | Suspect PA | Refer for confirmatory testing (urine organic acids). |
| Elevated C3 | Elevated MMA, Elevated MCA | Suspect PA or some forms of MMA | Refer for confirmatory testing. |
Section 4: Confirmatory Testing and Differential Diagnosis
When screening results remain abnormal after second-tier testing, confirmatory diagnostic tests are required.
Frequently Asked Questions (FAQs)
Q6: What are the definitive confirmatory tests for an abnormal C3 screen?
A6: Confirmatory testing involves analyzing different sample types to provide a definitive diagnosis. Key tests include:
-
Plasma Acylcarnitine Profile: Confirms the elevation of C3 and provides a broader view of other acylcarnitines.[5]
-
Urine Organic Acid Analysis: A crucial test that can detect high levels of methylmalonic acid (in MMA) or methylcitrate and 3-hydroxypropionate (in PA).[5]
-
Plasma Total Homocysteine: Elevated homocysteine along with elevated MMA is indicative of certain cobalamin defects (e.g., CblC, CblD).[5]
Logical Flow for Differential Diagnosis
Caption: Differential diagnosis workflow.
Section 5: Summary of Key Biomarkers and Cutoff Considerations
This table provides a summary of typical cutoff values. Note that these values can vary between laboratories and populations and should be established and validated internally.[17]
| Analyte | Typical Cutoff (DBS) | Significance of Elevation |
| Propionylcarnitine (C3) | < 6.0 - 7.3 µmol/L[3][17] | Primary screening marker for PA, MMA, and other organic acidemias. |
| C3/C2 Ratio | < 0.2 - 0.32[8][19] | Increases specificity of C3 elevation. |
| Methylmalonic Acid (MMA) | Varies significantly with method | Key second-tier marker for MMA and vitamin B12 deficiencies. |
| Methylcitric Acid (MCA) | Varies significantly with method | Key second-tier marker for PA. |
References
-
Determination of methylmalonic acid, 2-methylcitric acid, and total homocysteine in dried blood spots by liquid chromatography–tandem mass spectrometry: A reliable follow-up method for propionylcarnitine-related disorders in newborn screening. (2025). ResearchGate. Retrieved from [Link]
-
Forni, S., et al. (2022). Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations. International Journal of Neonatal Screening. Available at: [Link]
-
Virginia Department of Health. Elevated Organic Acid: C3 propionylcarnitine. VDH. Available at: [Link]
-
Minnesota Department of Health. Blood Spot Screen Result Notification, Elevated C3 Acylcarnitine. MDH. Available at: [Link]
-
Kaska, L., et al. (2015). Propionylcarnitine and methionine concentrations in newborns with hypospadias. Italian Journal of Pediatrics. Available at: [Link]
-
HRSA. (2021). Propionic Acidemia. Newborn Screening Information Center. Available at: [Link]
-
Barros, P., et al. (2022). Newborn screening for propionic, methylmalonic acidemia and vitamin B12 deficiency: 7 years of experience from a tertiary center. Journal of Inherited Metabolic Disease. Available at: [Link]
-
American College of Medical Genetics and Genomics. (2020). Newborn Screening ACT Sheet [Elevated C3 acylcarnitine] Propionic Acidemia and Methylmalonic Acidemia. ACMG. Available at: [Link]
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine. Available at: [Link]
-
Smon, A., et al. (2020). A False-Positive Case of Methylmalonic Aciduria by Tandem Mass Spectrometry Newborn Screening Dependent on Maternal Malnutrition. International Journal of Neonatal Screening. Available at: [Link]
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. Available at: [Link]
-
Clinical Chemistry. (2008). Elevated C3 Carnitine in a Healthy Premature Infant. AACC. Available at: [Link]
-
UK National Screening Committee. (2015). Newborn screening for propionic acidaemia. UK NSC. Available at: [Link]
-
Chace, D. H., et al. (2015). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta. Available at: [Link]
-
La Marca, G., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Pediatric Research. Available at: [Link]
-
APHL. (2018). Overview of Cutoff Determinations and Risk Assessment Methods used in Dried Blood Spot Newborn Screening. Association of Public Health Laboratories. Available at: [Link]
-
Khan, A. A., et al. (2022). Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia. Annals of Saudi Medicine. Available at: [Link]
-
Peng, G., et al. (2021). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS ONE. Available at: [Link]
-
Adam, B. W., et al. (2011). The stability of markers in dried-blood spots for recommended newborn screening disorders in the United States. Clinical Biochemistry. Available at: [Link]
-
Turko, I. V., et al. (2013). An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
De Jesús, V. R., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Clinical Mass Spectrometry. Available at: [Link]
-
Güran, T., et al. (2016). Abnormal Newborn Screening in a Healthy Infant of a Mother with Undiagnosed Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Clinical Research in Pediatric Endocrinology. Available at: [Link]
-
Crefasi, C., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Pediatric Research. Available at: [Link]
-
Strnadová, K. A., et al. (2007). Long-term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry. Available at: [Link]
-
Wikipedia. Propionyl-CoA. Wikipedia. Available at: [Link]
-
Zhang, Y., et al. (2024). Neonatal Amino Acids and Acylcarnitines Associated With Maternal Blood Glucose Levels Throughout Pregnancy: Insights From the Beijing Birth Cohort Study. Diabetes Care. Available at: [Link]
-
Chromsystems. (2023). Study: Cut-off values in newborn screening. Chromsystems. Available at: [Link]
-
Wang, T., et al. (2024). The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases. Frontiers in Pediatrics. Available at: [Link]
-
van der Klis, F. E. M., et al. (2020). Neonatal carnitine concentrations in relation to gestational age and weight. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Zytkovicz, T. H., et al. (2001). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Al-Dirbashi, O. Y., et al. (2022). Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis. The Eurasia Proceedings of Health, Environment and Life Sciences. Available at: [Link]
-
Al-Hamed, M. H., et al. (2021). Amino Acid and Acylcarnitine Profiles in Premature Neonates: A Pilot Study. Diagnostics. Available at: [Link]
-
Lee, H.-C., et al. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Wiels, W., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Available at: [Link]
-
CLSI. (2009). Newborn Screening Guidelines for Premature and/or Sick Newborns. Clinical and Laboratory Standards Institute. Available at: [Link]
-
HRSA. Primary Carnitine Deficiency. Newborn Screening Information Center. Available at: [Link]
-
APHL. (2017). Making Sense of Newborn Screening Cut-off Values. APHL Blog. Available at: [Link]
-
Medbullets. (2019). Propionic Acid Pathway - Biochemistry. Medbullets Step 1. Available at: [Link]
-
Catalyst University. (2014). Biochemistry | What is Propionyl-S-CoA?. YouTube. Available at: [Link]
-
ResearchGate. The degradation of propionyl‐CoA. ResearchGate. Available at: [Link]
-
USMLE Strike. Propionic Acid Pathway. USMLE Strike. Available at: [Link]
Sources
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 4. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 5. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abnormal Newborn Screening in a Healthy Infant of a Mother with Undiagnosed Medium-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromsystems.com [chromsystems.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
Improving the specificity of "(-)-Propionylcarnitine" as a biomarker for metabolic disorders
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing (-)-Propionylcarnitine (C3) as a biomarker for metabolic disorders. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of C3 analysis, troubleshoot common issues, and ultimately improve the diagnostic specificity of your experiments.
Introduction: The Challenge of Propionylcarnitine (C3) Specificity
This compound (C3) is a crucial biomarker in newborn screening (NBS) and metabolic research, primarily used to detect disorders of propionate metabolism, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).[1][2] Its central role stems from the accumulation of its precursor, propionyl-CoA, which is a product of the catabolism of specific amino acids (isoleucine, valine, threonine, methionine), odd-chain fatty acids, and cholesterol.[3][4]
However, the utility of C3 as a standalone marker is hampered by its low specificity. An elevated C3 level is not exclusive to PA or MMA and can result in a high rate of false positives in screening programs.[5][6] This lack of specificity necessitates a more sophisticated analytical approach, incorporating second-tier tests and analyte ratios to differentiate true-positive cases from benign or unrelated conditions.[5][6] This guide provides the troubleshooting frameworks and advanced methodologies required to achieve this.
Part 1: Troubleshooting Guide - Common Pitfalls in C3 Quantification
This section addresses specific issues that can lead to misinterpretation of C3 data.
Q1: My initial newborn screen showed a high C3 level, but confirmatory testing was negative. What are the most common causes for this false-positive result?
A1: This is a frequent challenge in newborn screening. The primary causes for a false-positive elevated C3 can be categorized as follows:
-
Maternal Vitamin B12 Deficiency: This is a well-documented cause. A deficiency of Vitamin B12 in the mother can lead to a transient, benign elevation of C3 and other metabolites in the newborn.[5] This condition typically resolves with maternal B12 supplementation and does not indicate an inborn error of metabolism in the infant.
-
Sample Quality and Collection Timing:
-
Hematocrit Levels: Acylcarnitine concentrations measured from dried blood spots (DBS) can be significantly affected by the patient's hematocrit level.[7] Very-low-birth-weight infants, for example, may have hematocrit variations that influence the result.[7]
-
Collection Time: The metabolic state of the newborn at the time of sample collection is critical. Factors like parenteral nutrition, especially with lipid emulsions, can influence acylcarnitine profiles.
-
-
Benign Physiological Variations: Some newborns may have physiologically elevated C3 that is not associated with a metabolic disorder. This is why strict, population-adjusted cut-off values and second-tier testing are essential.[6][8]
Causality Explained: The enzyme methylmalonyl-CoA mutase, which is downstream of propionyl-CoA, requires adenosylcobalamin (a form of Vitamin B12) as a cofactor. A maternal B12 deficiency leads to a functional block at this step in the newborn, causing upstream metabolites like propionyl-CoA (and thus C3) to accumulate, mimicking a true metabolic disorder.
Q2: I am seeing inconsistent C3 values between runs on my tandem mass spectrometer (MS/MS). How can I improve reproducibility?
A2: Inconsistent MS/MS results often point to pre-analytical or analytical variability.
-
Pre-Analytical Troubleshooting:
-
Sample Homogeneity: Ensure dried blood spots are properly punched, taking a sample from an area with uniform blood distribution.
-
Extraction Efficiency: Verify the consistency of your extraction protocol. Inconsistent solvent volumes or incubation times can lead to variable recovery.
-
-
Analytical (MS/MS) Troubleshooting:
-
Matrix Effects: The sample matrix (blood, urine, plasma) can cause ion suppression or enhancement, affecting quantification. Implement stable isotope-labeled internal standards for every analyte to correct for these effects.
-
Instrument Calibration: Ensure your mass spectrometer is calibrated correctly and that calibration curves are run with every batch of samples. The calibration curve must bracket the expected concentration range of your samples.
-
Interference from Isobars: Be aware of isobaric compounds (molecules with the same nominal mass). While MS/MS significantly reduces this issue, improper fragmentation settings or the presence of unusual metabolites can cause interference. For C3, this is less common but should be considered in complex cases.
-
Self-Validating Protocol Insight: A robust analytical run should always include Quality Control (QC) samples at low, medium, and high concentrations. The calculated values for these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.
Part 2: FAQs - Enhancing Diagnostic Specificity
This section focuses on strategies to move beyond a simple C3 measurement to a more definitive diagnosis.
Q3: An elevated C3 has been confirmed. What is the next logical step to differentiate between Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and other causes?
A3: The immediate next step is a two-pronged approach: calculating analyte ratios from the initial screening data and ordering second-tier tests on the same dried blood spot or a follow-up sample.[5][6]
-
Analyte Ratio Analysis: Ratios of different acylcarnitines can significantly improve specificity.[9][10] The most critical ratio is C3/C2 (Propionylcarnitine to Acetylcarnitine) .
-
In PA and MMA, the metabolic block leads to a disproportionate increase in C3 relative to C2. A high C3/C2 ratio is a strong indicator of these disorders.
-
Other ratios like C3/C0 (to free carnitine) can also be informative.[11]
-
-
Second-Tier Testing: These are more specific biochemical tests performed using more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key markers to quantify are:
-
Methylmalonic Acid (MMA): Significantly elevated in MMA, but not in PA. This is a primary differential marker.
-
Methylcitric Acid (MCA): Elevated in both PA and MMA, as it is a byproduct of propionyl-CoA metabolism.[12]
-
3-Hydroxypropionic Acid (3-OH C3): Another marker that can be elevated in PA and MMA.[12]
-
The workflow below illustrates this diagnostic logic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Genetic and Lifestyle-Related Factors Influencing Serum Hyper-Propionylcarnitine Concentrations and Their Association with Metabolic Syndrome and Cardiovascular Disease Risk [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]
- 12. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Propionylcarnitine HCl Solubilization for In Vitro Applications
Introduction: The Solubility Paradox
Welcome to the technical support hub for (-)-Propionylcarnitine hydrochloride (PLC-HCl) .
If you are here, you are likely facing inconsistent data or handling difficulties. A common misconception is that PLC-HCl has poor solubility.[1][2] This is factually incorrect. PLC-HCl is highly soluble in water (>50 mg/mL).[1][2]
The "solubility issues" users report are almost exclusively due to three distinct phenomena:
-
Hygroscopicity: The solid absorbs atmospheric moisture rapidly, causing weighing errors and "clumping."[2]
-
Chemical Instability (Pseudo-insolubility): At physiological pH (>7.4), the ester bond hydrolyzes.[1][2] The compound dissolves but degrades, leading to null results often mistaken for poor bioavailability.[2]
-
Lipophobic Nature: Being a charged quaternary ammonium salt, it is insoluble in non-polar organic solvents (e.g., chloroform, hexane), complicating lipid-based assays.[1][2]
This guide provides the protocols to overcome these specific barriers.
Module 1: Handling the Solid (Pre-Solubilization)
The Issue: "The powder is sticky/clumped inside the vial." Root Cause: PLC-HCl is extremely hygroscopic.[1][2] Upon exposure to air, it forms a deliquescent mass, altering the effective molecular weight (MW) due to water weight, leading to inaccurate molar concentrations.[1][2]
Protocol: The "Dry-Box" Weighing Technique
Do not weigh PLC-HCl on an open bench for critical quantitative assays.
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation.
-
Environment: Ideally, weigh inside a glove box or a humidity-controlled chamber.[1][2]
-
Alternative (Benchtop):
-
Dissolution: Do not attempt to return unused powder to the stock vial if it has been exposed to humid air for >1 minute.
Module 2: Stock Solution Strategy
The Issue: "Which solvent should I use for stock storage?" Recommendation: Avoid aqueous stocks for long-term storage. Use DMSO or Ethanol for cryo-storage.[1][2]
Solvent Compatibility Table
| Solvent | Solubility Limit | Stability (-20°C) | Application Context |
| Water | > 50 mg/mL | < 24 Hours | Immediate use only.[1][2] Risk of Hydrolysis. |
| PBS (pH 7.2) | ~ 10 mg/mL | < 12 Hours | Cell treatment working solution.[1] |
| DMSO | ~ 20 mg/mL | 6 Months | Preferred for Stock. HTS screening.[1][3] |
| Ethanol | ~ 25 mg/mL | 1 Month | Use if DMSO is toxic to specific cell lines.[1] |
| Chloroform | Insoluble | N/A | Do not use. |
Workflow Diagram: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate solvent based on storage needs and downstream application.[1][2]
Module 3: The pH Stability Trap
The Issue: "My compound lost potency after 24 hours in culture media." Scientific Explanation: PLC is an acylcarnitine .[2] The ester bond linking the propionyl group to the carnitine backbone is susceptible to hydrolysis, particularly at alkaline pH.[2] In typical cell culture media (pH 7.[1][2]4) incubated at 37°C, PLC slowly degrades into L-Carnitine and Propionic Acid.[1][2]
Stability Protocol
-
Acidic Stabilization: If running cell-free assays, maintain buffer pH between 4.5 and 6.0 . PLC is most stable in this range.[2]
-
Cell Culture Handling:
Module 4: Lipophilic & Membrane Assays
The Issue: "PLC-HCl precipitates in my lipid screening assay" or "It won't dissolve in the lipid phase." Mechanism: PLC is a zwitterion (inner salt) with a permanent positive charge on the nitrogen.[2] It is not lipophilic.[2] It requires specific transporters (OCTN2) to cross biological membranes and will not passively diffuse through PAMPA membranes or dissolve in lipid bilayers.[2]
Troubleshooting Guide for Lipophilic Systems
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Chloroform/Methanol | PLC is insoluble in non-polar organic solvents.[1][2] | Use Methanol or Ethanol as the carrier solvent, then mix with lipid.[2] Do not use pure Chloroform.[2] |
| Low Permeability in PAMPA | Lack of active transport.[1] | PLC requires OCTN2 transporter. PAMPA (passive diffusion) is the wrong assay.[1] Use Caco-2 or HEK293-OCTN2 cells.[1][2] |
| Cloudiness in Liposome Prep | Salt incompatibility.[1] | PLC-HCl is a salt.[1][2] High concentrations may disrupt liposome stability.[2] Reduce loading concentration or use encapsulation techniques (active loading).[1][2] |
Frequently Asked Questions (FAQs)
Q: Can I autoclave PLC-HCl solutions? A: NO. The high heat and pressure will hydrolyze the ester bond.[1][2] Sterilize aqueous solutions by filtration through a 0.22 µm PVDF or PES membrane .
Q: Why does the datasheet say "Soluble in Water" but you recommend DMSO? A: Water is excellent for solubility but poor for stability.[2] Water promotes hydrolysis over time.[2] DMSO arrests this chemical degradation for storage purposes.[2]
Q: I need to use PLC in a high-salt buffer (Krebs-Henseleit). Will it precipitate? A: Unlikely at physiological concentrations (<10 mM).[1][2] However, ensure you dissolve the PLC in a small volume of water or DMSO first, then dilute into the high-salt buffer.[1][2] Adding solid powder directly to high-salt buffers can slow down dissolution kinetics due to the common ion effect (though minimal for this compound).[1][2]
Q: Is the "D-isomer" ( (+)-Propionylcarnitine ) interchangeable? A: ABSOLUTELY NOT. Biological systems are stereoselective.[1][2] The carnitine acyltransferases specifically recognize the L-isomer (this compound) .[1][2] The D-isomer is biologically inactive or may act as a competitive inhibitor.[1][2] Ensure your supplier provided the (-)/L-form .[1][2]
References
-
Cayman Chemical. (2022).[1][2][4] Propionyl-L-carnitine (chloride) Product Information & Solubility Data. Link
-
MedChemExpress. (2024).[1][2] Propionyl-L-carnitine hydrochloride Solubility & Storage Protocol. Link
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 107738, Propionylcarnitine. Link[1][2]
-
Rebouche, C. J. (2004).[1][2] Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30–41.[1][2] (Validates hydrolysis risks and transporter dependence). Link
-
Sigma-Aldrich. (2023).[1][2] Product Specification: Propionyl-L-carnitine hydrochloride.[1][2][3][4][5][6] Link
Sources
Method refinement for accurate quantification of "(-)-Propionylcarnitine" in the presence of isomers
Subject: Method Refinement for Stereospecific Quantification of (-)-Propionylcarnitine (L-isomer) in Complex Matrices
Executive Summary
Accurate quantification of This compound (L-Propionylcarnitine, the physiologically active enantiomer) is frequently compromised by the presence of its stereoisomer, (+)-Propionylcarnitine (D-isomer), and isobaric matrix interferences.[1] Standard reverse-phase (C18) chromatography cannot resolve these enantiomers, leading to the co-elution of the toxic D-form and overestimation of the active drug or metabolite.
This guide provides a validated troubleshooting and method development framework to achieve baseline resolution of propionylcarnitine enantiomers using Chiral Stationary Phases (CSPs) and optimized Mass Spectrometry (MS/MS) transitions.
Module 1: Critical Troubleshooting & FAQs
Q1: My C18 column shows a single peak for Propionylcarnitine, but my total concentration data does not match the enzymatic assay. Why?
Diagnosis: You are likely experiencing Enantiomeric Co-elution .
Standard C18 or C8 columns separate analytes based on hydrophobicity. Since this compound and (+)-Propionylcarnitine have identical hydrophobicities and masses (
The Solution: Macrocyclic Glycopeptide Chiral Selectors. Switch to a column utilizing Teicoplanin or Teicoplanin Aglycone bonded phases. These selectors form transient diastereomeric complexes with the carnitine backbone, allowing for the separation of the D and L forms based on steric fit.
-
Recommended Phase: Astec Chirobiotic T or T2 (Teicoplanin).
-
Mechanism: The L-isomer typically forms a more stable complex and elutes later (or earlier, depending on mobile phase mode) than the D-isomer.
Q2: I am seeing high background noise and "ghost peaks" at the Propionylcarnitine transition (218 -> 85). How do I eliminate this?
Diagnosis: Isobaric Interference or Source Fragmentation .
The transition
-
Isobaric Matrix: In complex matrices (plasma/tissue), endogenous compounds with similar masses may fragment to produce the
85 ion (characteristic of the acyl chain). -
In-Source Fragmentation: Higher molecular weight acylcarnitines (e.g., Butyrylcarnitine) may lose a methylene group or undergo fragmentation in the source, appearing as Propionylcarnitine.
The Solution: Alternative Transitions & Derivatization.
-
Step 1 (Confirmation): Monitor a secondary transition.
-
Primary (Quant):
-
Secondary (Qual):
(Loss of propionic acid, specific to the carnitine backbone).
-
-
Step 2 (Derivatization): If interferences persist, derivatize with n-Butanol/HCl . This shifts the precursor mass by +56 Da (Butyl ester formation), moving the analyte away from the interference window.
-
New Transition:
(Butylated Propionylcarnitine).
-
Q3: My peak shapes on the Chiral column are broad and tailing. How do I sharpen them?
Diagnosis: Ionic Interaction Overload. Carnitines are zwitterionic (quaternary amine + carboxylic acid). On teicoplanin columns, residual silanols or improper pH can cause secondary interactions.
The Solution: Mobile Phase Tuning.
-
Non-Aqueous Mode (NPLC): Use high organic content (e.g., 60-70% Ethanol/Methanol).
-
Acid/Base Modifiers: Add Acetic Acid (0.1%) and Triethylamine (0.02%) to the mobile phase. This suppresses ionization of residual silanols and ensures the carnitine carboxyl group is in a consistent state for chiral recognition.
-
Note: Avoid high water content (>40%) on Chirobiotic T columns for this specific separation, as it weakens the hydrogen bonding required for chiral selection.
Module 2: Experimental Protocols
Protocol A: Sample Derivatization (Butylation)
Purpose: To enhance sensitivity and shift mass away from low-mass isobaric interferences.
-
Extraction: Aliquot 50
L plasma/standard into a 1.5 mL tube. Add 200 L Methanol (containing deuterated IS: -Propionylcarnitine). Vortex and centrifuge (10,000 x g, 5 min). -
Evaporation: Transfer supernatant to a glass vial. Evaporate to dryness under
at 40°C. -
Reaction: Add 100
L 3N HCl in n-Butanol . -
Incubation: Cap and heat at 65°C for 15 minutes . (Do not overheat; hydrolysis may occur).
-
Drying: Evaporate the reagent to dryness under
. -
Reconstitution: Reconstitute in 100
L Mobile Phase (e.g., 80:20 Acetonitrile:Water).
Protocol B: Chiral LC-MS/MS Conditions
Purpose: Baseline separation of (-)-L and (+)-D isomers.
| Parameter | Setting |
| Column | Astec Chirobiotic T (25 cm x 4.6 mm, 5 |
| Mobile Phase | Methanol:Ethanol (50:50) + 0.1% Ammonium Acetate + 0.02% Acetic Acid |
| Flow Rate | 0.8 mL/min (Isocratic) |
| Column Temp | 25°C (Lower temperature often improves chiral resolution) |
| Run Time | 15 minutes |
| Elution Order | Typically (+)-D elutes first, followed by (-)-L (Verify with pure standards) |
Module 3: Visualization & Workflow Logic
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal quantification strategy based on isomer presence and sensitivity needs.
Figure 2: Troubleshooting Peak Resolution
Caption: Diagnostic flow for resolving co-eluting enantiomers or peak tailing.
References
-
Minkler, P. E., et al. (2008). Quantification of carnitine enantiomers in biological samples by HPLC-ESI-MS/MS. Clinical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Ismail, H., et al. (2023). LC-MS/MS Analysis of Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes.
-
Van Vlies, N., et al. (2005). Method for the quantification of acylcarnitines in plasma and blood spots using LC-MS/MS. Journal of Chromatography B.
Sources
Best practices for the storage and handling of "(-)-Propionylcarnitine" to prevent degradation
Welcome to the comprehensive technical guide for the proper storage and handling of (-)-Propionylcarnitine (hydrochloride salt). As a crucial reagent in metabolic, cardiovascular, and neurological research, maintaining the integrity of this compound is paramount for generating reproducible and reliable experimental data. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into preventing its degradation.
Core Principles of this compound Stability
Understanding the chemical vulnerabilities of this compound is the first step toward ensuring its stability. Two primary characteristics dictate its handling requirements:
-
Hygroscopicity: The solid, crystalline form of this compound hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Absorbed water can act as a reactant, initiating the degradation process even in the solid state.
-
Ester Bond Instability: The molecule contains an ester linkage that is susceptible to hydrolysis. This chemical reaction is the principal degradation pathway, breaking the molecule into L-carnitine and propionic acid. The rate of this hydrolysis is significantly accelerated by two main factors:
-
Elevated Temperatures: Increased thermal energy provides the activation energy needed for the hydrolysis reaction to occur.
-
Alkaline pH: The presence of hydroxide ions (in basic conditions, pH > 7) catalyzes the cleavage of the ester bond. The compound is most stable in neutral to acidic conditions (pH 3-7).[1]
-
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the day-to-day handling of this compound.
Q: What is the ideal long-term storage temperature for solid this compound? A: For maximal long-term stability (≥ 4 years), the solid compound should be stored at -20°C.[2][3] This temperature minimizes molecular motion and significantly slows the rate of any potential degradation reactions.
Q: I only plan to use the compound over the next few weeks. Can I store it in a standard refrigerator? A: Yes, for short-term storage, 2-8°C is acceptable.[1][4] However, it is critical that the container is sealed with extreme tightness to prevent moisture absorption, which is a greater risk at refrigerated temperatures compared to frozen.
Q: How should I handle the vial of solid compound when taking a sample? A: To prevent moisture contamination, it is crucial to allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening it. Opening a cold vial will cause atmospheric moisture to condense on the cold powder. After weighing, tightly reseal the container and, for best practice, purge the headspace with an inert gas like argon or nitrogen before returning it to storage.
Q: How stable is this compound once dissolved in an aqueous buffer like PBS? A: It is not very stable. Aqueous solutions are prone to hydrolysis and should be prepared fresh for daily use.[2] In a typical neutral buffer like PBS (pH 7.2) at room temperature, stability is limited to less than 24 hours.[2]
Q: Can I prepare a concentrated stock solution for long-term storage? A: Yes, preparing stock solutions in an anhydrous organic solvent is the recommended method. Anhydrous DMSO is a common choice. A DMSO stock solution can be stored for up to 1 month at -20°C or up to 6 months at -80°C.[2]
Q: Can I sterilize my this compound solution by autoclaving? A: No, you must not autoclave solutions containing this compound. The high temperatures involved will cause rapid and significant hydrolysis of the ester bond.[1] For sterilization, use sterile filtration with a 0.22 µm filter.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing causal explanations and corrective actions.
Q: I opened my vial of this compound and the white powder is clumpy and has a faint vinegar-like smell. What happened? A: This is a classic sign of degradation. The clumping is caused by the absorption of atmospheric moisture due to its hygroscopic nature.[1] The faint acidic or vinegar-like odor is likely from the release of propionic acid, one of the products of ester hydrolysis. This indicates that the compound's integrity has been compromised, and it should not be used for quantitative experiments as the actual concentration of the active compound is unknown.
Q: My experimental results are inconsistent from day to day, even though I'm using the same protocol. Could my compound be the issue? A: Inconsistent results are a common consequence of using partially degraded or improperly handled compound. If you are preparing aqueous solutions and using them over several hours or the next day, hydrolysis is likely occurring, reducing the effective concentration of your compound over time.
-
Corrective Action: Always prepare fresh aqueous solutions immediately before your experiment. If using a DMSO stock, ensure it has been stored correctly at -80°C for long-term use and has not undergone excessive freeze-thaw cycles.
Q: I dissolved the compound in water, and it was clear, but after a while, I noticed a change in the solution's pH. Why? A: This is a direct result of the hydrolysis degradation pathway. As this compound degrades, it releases propionic acid. The accumulation of this acidic byproduct will lower the pH of an unbuffered aqueous solution over time.
Q: Can I use a stock solution that has been stored at 4°C for a week? A: This is not recommended. Even in a DMSO stock, storage at 4°C is not ideal and stability data is often unavailable or poor. For aqueous solutions, storage at 4°C for more than a few hours is ill-advised. The risk of hydrolysis remains significant. To ensure trustworthiness and reproducibility in your experiments, you must adhere to validated storage conditions.
Data Summary & Protocols
Stability and Storage Conditions Summary
| Form | Solvent/Condition | Temperature | Duration | Key Considerations & Causality |
| Crystalline Solid | - | -20°C | ≥ 4 years | Optimal for long-term preservation. Low temperature minimizes molecular motion, preventing degradation.[2][3] |
| 2-8°C | Weeks | Acceptable for short-term. The primary risk is moisture absorption; must be in a tightly sealed, desiccated environment.[1] | ||
| Aqueous Solution | PBS (pH 7.2) | Room Temp | < 24 hours | High risk of hydrolysis. Prepare fresh daily for all aqueous experiments to ensure accurate concentration.[2] |
| Water (unbuffered) | Room Temp | Not Recommended | Prone to rapid hydrolysis and a resultant drop in pH as propionic acid is formed.[2] | |
| Stock Solution | Anhydrous DMSO | -80°C | ≤ 6 months | Recommended for long-term stock. The very low temperature and anhydrous solvent provide the best protection against hydrolysis.[2] |
| Anhydrous DMSO | -20°C | ≤ 1 month | Suitable for shorter-term stock solutions.[2] | |
| Anhydrous Ethanol | -20°C / -80°C | Data not available | While soluble, stability data is less common than for DMSO. Use with caution and validate if necessary.[2] |
Recommended Handling & Solution Preparation Protocols
Protocol 1: Initial Receipt and Storage of Solid this compound
-
Inspect: Upon receipt, visually inspect the container for an intact seal.
-
Log: Record the date of receipt and the manufacturer's lot number.
-
Equilibrate (First Use Only): Before opening for the first time, allow the container to warm to ambient room temperature for at least 20-30 minutes. This prevents water condensation on the cold powder.
-
Aliquot (Optional but Recommended): In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), aliquot the powder into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Store: Place the main vial and aliquots in a tightly sealed secondary container with a desiccant. Store at -20°C for long-term use.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
-
Calculate: Determine the mass of this compound HCl (M.W. 253.72 g/mol ) required. For 1 mL of a 100 mM solution: 0.1 mol/L * 0.001 L * 253.72 g/mol = 0.02537 g = 25.37 mg.
-
Weigh: Allow the vial of solid to equilibrate to room temperature before opening. Weigh 25.37 mg of the powder into a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Aliquot & Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -80°C for up to 6 months.
Visualization of Key Processes
Degradation Pathway
The primary degradation route for this compound is the hydrolysis of its ester bond, which is accelerated by water, heat, and alkaline conditions.
Caption: Hydrolysis of this compound.
Experimental Workflow
This workflow provides a decision-making process to ensure compound integrity from storage to experimental use.
Caption: Decision workflow for handling this compound.
References
- BenchChem. (n.d.). long-term stability and storage of Acetyl-L-Carnitine for research.
- BenchChem. (n.d.). Propionylcarnitine hydrochloride stability and preparation for experiments.
- AK Scientific, Inc. (n.d.). Propionyllevocarnitine HCl Safety Data Sheet.
- Santa Cruz Biotechnology. (2018, May 21). Safety Data Sheet: Propionyl-L-carnitine hydrochloride.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107738, Propionylcarnitine.
- Cayman Chemical. (n.d.). Propionyl-L-carnitine (chloride) (CAS 119793-66-7).
- Lumiprobe. (n.d.). (C3) Propionylcarnitine.
- Sigma-Aldrich. (n.d.). Propionyl-L-carnitine ≥94.0% (HPLC).
- Cepham Life Sciences. (n.d.). Propionyl-L-carnitine HCL.
Sources
Validation & Comparative
Validating the therapeutic efficacy of "(-)-Propionylcarnitine" in clinical trials for heart failure
Executive Summary: The Metabolic Imperative
Heart failure (HF) is fundamentally a crisis of energy starvation. While standard-of-care (SOC) therapies (ACE inhibitors, Beta-blockers) address neurohormonal stress, they do not directly repair the failing mitochondrial machinery.
(-)-Propionylcarnitine (LPC) represents a distinct metabolic intervention.[1][2] Unlike its parent molecule L-Carnitine (LC), which functions primarily as a transport shuttle, LPC acts as a mitochondrial anaplerotic agent . It not only transports fatty acids but also replenishes the Krebs cycle intermediates (via succinyl-CoA), preventing the metabolic stall seen in ischemic and failing myocardium.
This guide objectively validates LPC’s efficacy by contrasting it with L-Carnitine and Trimetazidine, supported by pivotal trial data (CEDIM, PECH) and defining a precision-medicine protocol for future validation.
Mechanistic Validation: The Anaplerotic Advantage
To validate LPC, one must understand why it succeeds where simple L-Carnitine supplementation may plateau. In HF, the Krebs cycle depletes its intermediates (catalytic spark plugs), rendering the engine unable to process fuel even if fuel is present.
-
L-Carnitine (LC): Facilitates Long-Chain Fatty Acid (LCFA) entry into mitochondria.
-
Trimetazidine (TMZ): Inhibits fatty acid oxidation (3-KAT inhibitor) to force the heart to use glucose (more oxygen-efficient).
-
This compound (LPC):
-
Transport: Carries the carnitine moiety for FA transport.
-
Anaplerosis (The Differentiator): The propionyl group is converted to Succinyl-CoA , directly refilling the Krebs cycle pool. This allows the heart to continue oxidizing fatty acids efficiently without the metabolic "clog" caused by intermediate depletion.
-
Visualization: The LPC Anaplerotic Pathway
The following diagram illustrates the unique entry point of LPC into the mitochondrial metabolism, contrasting it with the standard carnitine shuttle.
Figure 1: Mechanism of Action. Highlighting LPC’s conversion to Succinyl-CoA, bypassing the Acetyl-CoA bottleneck to refuel the Krebs Cycle directly.
Comparative Efficacy Analysis
The following analysis synthesizes data from the CEDIM trial (L-Carnitine focus), the Study on Congestive Heart Failure (LPC specific), and mechanistic studies.
Table 1: LPC vs. Alternatives in Heart Failure
| Feature | This compound (LPC) | L-Carnitine (LC) | Trimetazidine (TMZ) |
| Primary Mechanism | Dual Action: FA Transport + Krebs Cycle Anaplerosis | FA Transport (CPT-1 Shuttle) | Metabolic Shift (Inhibits FA oxidation -> Glucose) |
| Key Clinical Trial | Study on CHF (Mancini et al.) [1] | CEDIM Trial [2] | Meta-analysis (Gao et al.) |
| LVEF Impact | +13.6% increase reported in responders (180 days) [1] | Attenuated LV dilation; minimal direct LVEF boost | Modest improvement (+6-7%) in ischemic HF |
| Exercise Tolerance | +25.9% max exercise time (p<0.01) [1] | Minimal impact on peak VO2 in severe HF | Improved walking distance |
| Target Population | HF with preserved EF or mild-moderate systolic dysfunction | Acute MI recovery; Carnitine deficiency | Ischemic Cardiomyopathy (Angina) |
| Limitation | Large Phase III trials showed mixed results in severe HF (ITT analysis) | High doses required (6-9g/day); "Fishy" odor side effect | Contraindicated in Parkinson's; limited to ischemic etiology |
Critical Analysis of Clinical Data
While early Phase II studies (Mancini et al.) showed robust improvements in LVEF and exercise capacity, larger Phase III trials presented a nuanced picture.
-
The "Failure" that wasn't: In a large multicenter study (approx. 500 patients), LPC failed the primary endpoint in the Intention-to-Treat (ITT) population.
-
The Signal: However, subgroup analysis revealed a statistically significant improvement in exercise capacity (P < 0.[3]01) in patients with LVEF > 30-40% (preserved function) [3].[3][4]
-
Interpretation: LPC requires viable mitochondria to work. In end-stage fibrotic hearts, there is no metabolic machinery left to "refuel."
Validation Protocol: Designing the Definitive Study
To validate LPC efficacy in a modern research setting, you cannot use a "blanket" approach. You must stratify for Metabolic Viability . The following protocol outlines a Phase IV or mechanistic validation workflow designed to filter non-responders (fibrotic end-stage) from metabolic responders.
Experimental Workflow: The "Metabolic Responder" Protocol
Objective: Validate LPC efficacy on LVEF and Peak VO2 in a stratified HF cohort.
-
Screening: HF patients (NYHA II-III).[4]
-
Stratification (Crucial Step): Exclude LVEF < 30% (irreversible fibrosis).
-
Biomarker Baseline: Measure Plasma Acylcarnitine profiles (C3/C0 ratio) to confirm metabolic stall.
-
Intervention: LPC 500mg t.i.d. vs. Placebo on top of SOC.
-
Endpoints:
-
Primary: Change in Peak VO2 (CPET).
-
Secondary: Global Longitudinal Strain (GLS) via Echo (more sensitive than LVEF).
-
Figure 2: Validation Workflow. A precision-medicine approach to filtering patients who possess sufficient mitochondrial density to respond to metabolic therapy.
Safety & Pharmacokinetics
-
Bioavailability: LPC has higher oral bioavailability than L-Carnitine.
-
Adverse Events: Generally well-tolerated. The "fishy odor" syndrome (trimethylaminuria) is less common with LPC than with high-dose L-Carnitine but remains a possibility. GI disturbances (nausea) are the most frequent complaint.
-
Drug Interactions: No significant interactions with ACE inhibitors, Beta-blockers, or Digoxin, making it a safe "add-on" therapy.
Conclusion for Researchers
This compound is not a replacement for neurohormonal blockade, but it is a superior metabolic adjunct compared to L-Carnitine.
The data supports its use specifically in NYHA II-III patients with preserved mitochondrial volume (LVEF > 30%). Researchers validating this compound should avoid "all-comer" HF trials and focus on metabolically phenotyped cohorts. The mechanism of anaplerosis (succinyl-CoA generation) provides a clear, distinct biological rationale for its superiority over simple carnitine transport in the failing heart.
References
-
Mancini, M., et al. (1992).[5] Controlled study on the therapeutic efficacy of propionyl-L-carnitine in patients with congestive heart failure.[5][6][7] Arzneimittelforschung.[5]
-
Iliceto, S., et al. (1995). Effects of L-carnitine administration on left ventricular remodeling after acute anterior myocardial infarction: The L-Carnitine Ecocardiografia Digitalizzata Infarto Miocardico (CEDIM) trial.[5][8] Journal of the American College of Cardiology.[5]
-
Anand, I., et al. (1998). Multicenter trial on the effect of propionyl-L-carnitine in patients with heart failure.[1][2][3][5] European Heart Journal. (Note: This study highlights the subgroup efficacy in preserved function).
-
Ferrari, R., et al. (2004).[1] Therapeutic Effects of l-Carnitine and Propionyl-l-carnitine on Cardiovascular Diseases: A Review. Annals of the New York Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on propionyl-L-carnitine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. clinician.com [clinician.com]
- 6. auctoresonline.org [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Myocardial infarction and left ventricular remodeling: results of the CEDIM trial. Carnitine Ecocardiografia Digitalizzata Infarto Miocardico - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Propionylcarnitine and Acetyl-L-carnitine in Neuroprotective Studies
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Carnitine Family and Neuroprotection
In the quest for effective neuroprotective agents, the L-carnitine family of compounds has garnered significant attention. These naturally occurring amino acid derivatives are pivotal to mitochondrial function and cellular energy metabolism. Among them, (-)-Propionylcarnitine (PLC) and Acetyl-L-carnitine (ALCAR) have emerged as promising candidates for mitigating neuronal damage in a range of neurological disorders. While structurally similar, their distinct acyl groups—propionyl for PLC and acetyl for ALCAR—confer unique metabolic fates and biological activities, warranting a detailed comparative analysis for the discerning researcher.[1] This guide provides a comprehensive, data-driven comparison of PLC and ALCAR in the context of neuroprotection, focusing on their mechanisms of action, experimental evidence, and methodological considerations for their evaluation.
Molecular Distinction and Bioavailability: A Tale of Two Acyl Groups
The fundamental difference between PLC and ALCAR lies in the acyl group esterified to the L-carnitine backbone.[1] This seemingly minor variation has significant implications for their pharmacokinetic profiles and, consequently, their neuroprotective potential.
Acetyl-L-carnitine (ALCAR) possesses an acetyl group, which renders it more capable of crossing the blood-brain barrier (BBB) compared to L-carnitine.[2] This transport is facilitated, at least in part, by the organic cation/carnitine transporter OCTN2 (SLC22A5) located at the BBB.[3][4][5] Once in the central nervous system, ALCAR can serve as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine, a critical component of cognitive function.[6]
This compound (PLC) , on the other hand, carries a propionyl group. While research on its specific BBB transport is less extensive than for ALCAR, it is generally considered to have better overall bioavailability and a particular affinity for cardiac and skeletal muscle.[2] Its primary metabolic role is to provide propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, thereby enhancing cellular energy production.[7]
| Feature | This compound (PLC) | Acetyl-L-carnitine (ALCAR) |
| Acyl Group | Propionyl | Acetyl |
| Primary Metabolic Fate | Enters Krebs cycle as succinyl-CoA | Donates acetyl group for acetylcholine synthesis and energy metabolism |
| Blood-Brain Barrier Transport | Less characterized, likely lower than ALCAR | Actively transported via OCTN2 transporter |
| Primary Therapeutic Focus (Clinical) | Cardiovascular diseases, peripheral arterial disease[7][8] | Neurodegenerative and neurological disorders (e.g., Alzheimer's disease, diabetic neuropathy)[1][9] |
Comparative Neuroprotective Mechanisms: Overlap and Divergence
Both PLC and ALCAR exert neuroprotective effects through multiple mechanisms, primarily centered on improving mitochondrial function and combating oxidative stress. However, the nuances of their actions differ.
Mitochondrial Bioenergetics:
Both compounds support mitochondrial energy production. PLC enhances the Krebs cycle by providing an anaplerotic substrate (succinyl-CoA), which is particularly beneficial in conditions of metabolic stress.[7] ALCAR, by providing acetyl-CoA, directly fuels the Krebs cycle and can bypass impaired glycolysis, a common feature in ischemic brain injury.[6][10]
Antioxidant and Anti-inflammatory Activity:
Both molecules have demonstrated potent antioxidant properties.[7] ALCAR has been shown to reduce lipid peroxidation and markers of oxidative damage in the brain.[11] It also exhibits anti-inflammatory effects by suppressing the TLR4/NFκB signaling pathway.[12] PLC is also recognized as a potent antiradical agent, protecting tissues from oxidative damage.[7]
Signaling Pathways in Neuroprotection:
The following diagram illustrates the key neuroprotective pathways influenced by ALCAR. While some mechanisms, such as mitochondrial support and antioxidant effects, are shared with PLC, the specific pathways for PLC are less delineated in the current literature.
Caption: Key neuroprotective signaling pathways of Acetyl-L-carnitine (ALCAR).
Head-to-Head Experimental Evidence: The Ischemia Model
Direct comparative studies of PLC and ALCAR in neuroprotection are limited, but a key preclinical study in a rat model of forebrain ischemia provides valuable insights.
In this study, rats were subjected to transient forebrain ischemia and subsequently treated with either PLC or ALCAR at a dose of 300 mg/kg. The results demonstrated that both compounds offered significant neuroprotection compared to the control group.[10]
| Outcome Measure | Ischemia + Vehicle | Ischemia + PLC (300 mg/kg) | Ischemia + ALCAR (300 mg/kg) |
| Intact Neurons (Hippocampal CA1) | Significant loss | Increased survival | Increased survival |
| ATP Levels | Decreased | Less loss | Less loss |
| Glutathione Levels | Decreased | Less loss | Less loss |
| Markers of Oxidative Stress | Increased | Decreased | Decreased |
Data synthesized from a preclinical study on forebrain ischemia in rats.[10]
While both compounds were effective, a separate study comparing L-carnitine and ALCAR in aged rats found that ALCAR, but not L-carnitine, was effective in decreasing oxidative damage markers like malondialdehyde (MDA) and nitrotyrosine in the brain.[11] This suggests that the acetyl moiety may confer superior antioxidant activity in the central nervous system.
Neurodegenerative Disease Models: A Leaning Towards ALCAR
In the context of specific neurodegenerative diseases, the research landscape is more heavily skewed towards ALCAR.
-
Alzheimer's Disease: Numerous studies have explored ALCAR's potential in Alzheimer's disease, with some clinical trials suggesting modest improvements in cognitive function.[13] Its role in promoting acetylcholine synthesis is a key rationale for its use in this cholinergic-deficient condition.
-
Parkinson's Disease: Preclinical studies indicate that ALCAR may protect dopaminergic neurons from oxidative stress and mitochondrial dysfunction, key pathological features of Parkinson's disease.[12] However, clinical evidence for significant motor symptom improvement is lacking.[12]
Direct comparative studies of PLC and ALCAR in these specific neurodegenerative models are currently lacking in the published literature.
Experimental Protocols for Comparative Evaluation
To facilitate further head-to-head research, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays relevant to the assessment of neuroprotection.
In Vitro Neuroprotection Assay Workflow
Caption: A typical workflow for in vitro neuroprotection assays.
1. Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[14]
-
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Treatment: Pre-incubate cells with various concentrations of PLC or ALCAR for a specified duration (e.g., 24 hours). Then, introduce the neurotoxic agent (e.g., glutamate, H₂O₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]
-
2. Apoptosis Detection: TUNEL Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends are then visualized.[16]
-
Protocol (for cultured cells):
-
Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Incubate the cells with 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice to permeabilize the cell membranes.[16]
-
TUNEL Reaction: Prepare the TUNEL reaction mixture containing TdT and biotin-dUTP solution. Incubate the cells in this mixture for 60 minutes at 37°C, protected from light.[17]
-
Detection: Wash the cells and incubate with streptavidin-HRP conjugate. Visualize with a substrate like DAB, which will stain the nuclei of apoptotic cells dark brown.
-
Counterstaining and Analysis: Optionally, counterstain with a nuclear dye like hematoxylin. Analyze under a microscope to quantify the percentage of TUNEL-positive cells.
-
3. Oxidative Stress Measurement: Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of ROS in cells.
-
Principle: A cell-permeable fluorogenic probe, such as H2DCFDA, is used. Inside the cell, it is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Protocol:
-
Cell Preparation: Plate and treat cells as described for the MTT assay.
-
Loading with Probe: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add the ROS label (e.g., 1X H2DCFDA) diluted in assay buffer and incubate for 45 minutes at 37°C in the dark.[19]
-
Measurement: Remove the ROS label and add assay buffer. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[19]
-
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model to mimic focal cerebral ischemia (stroke).
-
Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing a stroke. Reperfusion can be achieved by withdrawing the filament.[20]
-
Protocol:
-
Anesthesia and Incision: Anesthetize the rat and make a midline neck incision.
-
Artery Exposure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Preparation: Prepare a nylon monofilament with a blunted, heated tip.[20]
-
Occlusion: Ligate the CCA proximally and the ECA distally. Insert the filament through an incision in the ECA and advance it into the ICA until it occludes the MCA.
-
Ischemia Duration: Maintain the occlusion for the desired period (e.g., 60 or 120 minutes).[21]
-
Reperfusion: Withdraw the filament to allow reperfusion.[21]
-
Post-operative Care and Assessment: Close the incision and allow the animal to recover. Assess neurological deficits at various time points. After a set survival period (e.g., 72 hours), euthanize the animal and harvest the brain.
-
Infarct Volume Measurement: Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume.[20]
-
Conclusion and Future Directions
Both this compound and Acetyl-L-carnitine demonstrate significant neuroprotective properties, primarily through the enhancement of mitochondrial function and attenuation of oxidative stress. The available head-to-head evidence, particularly from ischemia models, suggests a comparable efficacy in preserving neuronal integrity and energy metabolism.
However, ALCAR currently holds an advantage in the context of neurodegenerative research due to its well-documented ability to cross the blood-brain barrier and its direct role in acetylcholine synthesis. This has led to a greater volume of research, including clinical trials, for conditions like Alzheimer's disease.
For researchers and drug development professionals, the choice between PLC and ALCAR may depend on the specific neurological condition being targeted. For disorders with a primary vascular or peripheral component, PLC's benefits on circulation may be of particular interest. For centrally-mediated neurodegenerative diseases, ALCAR's superior brain bioavailability makes it a more conventional choice.
Future research should focus on direct, head-to-head comparisons of these two compounds in a wider range of neurodegenerative disease models, including those for Alzheimer's and Parkinson's disease. Furthermore, more detailed studies on the BBB transport and brain bioavailability of PLC are crucial to fully understand its potential as a CNS therapeutic. Such studies will be instrumental in delineating the distinct therapeutic niches for these promising neuroprotective agents.
References
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. L‐carnitine for cognitive enhancement in people without cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 8. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 9. Acetyl-L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Frontiers | The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients [frontiersin.org]
- 11. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. mdpi.com [mdpi.com]
- 14. researchhub.com [researchhub.com]
- 15. atcc.org [atcc.org]
- 16. clyte.tech [clyte.tech]
- 17. sciencellonline.com [sciencellonline.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (-)-Propionylcarnitine
[1]
Executive Safety Summary
(-)-Propionylcarnitine (typically supplied as the hydrochloride salt) is an acylcarnitine derivative essential for mitochondrial metabolism research. While it is classified as non-hazardous under GHS standards (OSHA HCS 29 CFR 1910.1200), professional laboratory standards dictate that it must not be treated as general refuse.
As a Senior Application Scientist, I emphasize that the disposal pathway is rarely dictated by the molecule itself, but by the matrix in which it is dissolved. In drug development and metabolic profiling (LC-MS), this compound is frequently dissolved in organic solvents (Methanol, Acetonitrile), transforming it into regulated hazardous waste .
Key Chemical Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 119793-66-7 | Use for waste manifesting.[1] |
| Physical State | White crystalline powder | Hygroscopic; absorbs moisture rapidly.[1] |
| GHS Classification | Not Classified / Non-Hazardous | Low acute toxicity; standard PPE applies.[1][2] |
| RCRA Status | Not P-listed or U-listed | Not an acute hazardous waste (EPA).[1] |
| Solubility | High in water, Methanol | Readily forms solutions; spill migration risk.[1] |
Decision Logic: The Disposal Workflow
The following logic gate ensures compliance with both environmental regulations and Good Laboratory Practice (GLP).
Figure 1: Decision matrix for this compound disposal.[1] Note that "Drain Disposal" is theoretically safe for the pure compound but often prohibited by institutional policy to prevent "habituation" of pouring chemicals down the sink.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Context: You have an old vial of this compound chloride that has absorbed water (clumped) or expired.
-
Do Not Dissolve: Never dissolve a solid chemical just to pour it down the drain. This increases the volume of waste and introduces unnecessary environmental load.
-
Container Prep:
-
If in the original vial: Leave it in the vial. Use a black marker to cross out the brand name but leave the chemical name and CAS number visible . This is critical for the waste disposal vendor to categorize it (Non-regulated solid).
-
Why? "Unknowns" cost 10x more to dispose of than identified chemicals.
-
-
Segregation: Place the vial in the "Non-Hazardous Chemical Waste" drum. Do not mix with strong oxidizers or reactives.
Protocol B: Solvent-Contaminated Liquids (LC-MS Waste)
Context: Propionylcarnitine is often used as an internal standard in metabolomics, dissolved in Methanol or Acetonitrile.
-
Hazard Escalation: Once mixed with Methanol (F003 listed waste) or Acetonitrile, the mixture is Ignitable (D001) and Toxic . The safety profile of Propionylcarnitine becomes irrelevant; the solvent dictates the protocol.
-
Collection: Collect in a dedicated "Organic Solvent Waste" carboy (HDPE or Glass).
-
Labeling: The waste tag must list "Methanol" or "Acetonitrile" as the primary constituent. You may list "Propionylcarnitine <0.1%" as a trace contaminant, but it does not drive the hazard classification.
Protocol C: Aqueous Solutions (Buffers/Media)
Context: Excess stock solution in PBS or water.
-
Biological Contamination Check: If the solution contains human plasma or tissue extracts, it must be treated as Biohazardous Waste (autoclave/incinerate), regardless of the chemical content.
-
Chemical Drain Disposal (Conditional):
-
Strict Rule: Only if your facility’s EHS permit explicitly allows drain disposal of non-hazardous salts.
-
Procedure: Flush with 20 volumes of tap water.
-
Best Practice: If in doubt, collect in a "Non-Hazardous Aqueous Waste" carboy. This avoids potential violations regarding Biological Oxygen Demand (BOD) limits in local wastewater agreements.
-
Spill Management (Hygroscopic Hazard)
The Hidden Risk: this compound is hygroscopic . If spilled and left on a benchtop, it will absorb atmospheric moisture, turning into a sticky, viscous residue that is difficult to clean and can harbor bacterial growth.
Cleanup Protocol:
-
Dry Spill:
-
Do not use a wet cloth initially. This will smear the powder.
-
Sweep the dry powder into a dustpan or use a dry paper towel to capture the bulk solid.
-
Place in a solid waste bag.
-
-
Residue Removal:
-
Once the bulk is removed, wipe the area with a 70% Ethanol soaked wiper. The ethanol helps solubilize the remaining sticky residue better than water alone and dries quickly.
-
-
PPE: Nitrile gloves (0.11mm) are sufficient. Respiratory protection is generally not required unless handling large bulk quantities (kilograms) where dust inhalation is a risk.
Regulatory & Compliance Context
While this compound is not listed on the EPA P-List (Acutely Toxic) or U-List (Toxic) [1], adhering to the "Cradle-to-Grave" management principle is essential for scientific integrity.[1]
-
EPA/RCRA: The pure substance is not a hazardous waste. However, disposal vendors often prefer it manifested as "Non-RCRA Regulated Chemical Solid" rather than municipal trash to provide a certificate of destruction [2].
-
OSHA: Ensure your Safety Data Sheet (SDS) is accessible. The lack of a GHS signal word (Warning/Danger) confirms its low risk profile [3].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
